3-Bromobutan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-3(5)4(2)6/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYSVJNMXBWPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500447 | |
| Record name | 3-Bromobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-80-1 | |
| Record name | 3-Bromo-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5798-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromobutan-2-ol from Butan-2-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and reliable multi-step synthesis for producing 3-bromobutan-2-ol from the readily available starting material, butan-2-ol. This pathway is of significant interest to researchers in organic synthesis and drug development due to the utility of halohydrins as versatile intermediates. The synthesis involves a three-step sequence: the oxidation of butan-2-ol to butan-2-one, followed by a regioselective alpha-bromination to yield 3-bromo-2-butanone, and culminating in the reduction of the alpha-bromoketone to the target molecule, this compound. This document provides detailed experimental protocols, quantitative data including reaction yields, and key characterization parameters for the intermediates and the final product.
Introduction
This compound is a valuable chemical intermediate characterized by the presence of both a hydroxyl and a bromo functional group on adjacent carbons. This structure, known as a bromohydrin, allows for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The molecule possesses two chiral centers (at C2 and C3), leading to the existence of four stereoisomers.[1] The stereochemical outcome of the synthesis is highly dependent on the reagents and conditions employed in the final reduction step.
The synthesis from butan-2-ol is not a direct substitution, as the position of the halogen in the final product is on a different carbon atom than the initial hydroxyl group. Therefore, a multi-step approach is necessary. The selected pathway, involving an oxidation-bromination-reduction sequence, offers a logical and efficient route to the target compound.
Overall Synthetic Pathway
The conversion of butan-2-ol to this compound is achieved through the following three-step reaction sequence:
-
Step 1: Oxidation - Butan-2-ol is oxidized to the corresponding ketone, butan-2-one.
-
Step 2: α-Bromination - Butan-2-one undergoes regioselective bromination at the alpha-carbon to form 3-bromo-2-butanone.
-
Step 3: Reduction - The carbonyl group of 3-bromo-2-butanone is reduced to a hydroxyl group to yield the final product, this compound.
The logical flow of this synthetic route is illustrated in the diagram below.
Caption: Logical progression of the three-step synthesis.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Oxidation of Butan-2-ol to Butan-2-one
The oxidation of the secondary alcohol, butan-2-ol, to butan-2-one is efficiently achieved using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes the risk of over-oxidation.[2][3]
Reaction: CH₃CH(OH)CH₂CH₃ + PCC → CH₃C(=O)CH₂CH₃
Experimental Protocol:
-
In a dry, round-bottomed flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM, CH₂Cl₂). The use of an inert solid like Celite is recommended to prevent the formation of a dense, tar-like precipitate.[4]
-
To this stirred suspension, add a solution of butan-2-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, dilute the mixture with diethyl ether and pass it through a short column of silica gel or Florisil to filter out the chromium byproducts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude butan-2-one.
-
The product can be further purified by simple distillation if necessary.
Quantitative Data (Step 1):
| Parameter | Value | Reference |
| Starting Material | Butan-2-ol | |
| Reagent | Pyridinium Chlorochromate (PCC) | [2][4] |
| Molar Ratio (PCC:Alcohol) | ~1.2 : 1 | [4] |
| Solvent | Dichloromethane (CH₂Cl₂) | [4] |
| Reaction Time | 2 - 4 hours | [4] |
| Temperature | Room Temperature | [4] |
| Typical Yield | ~90-95% |
Characterization Data for Butan-2-one:
| Analysis | Data |
| IR (Infrared) Spectrum | Strong, sharp absorption at ~1715 cm⁻¹ (C=O stretch). |
| ¹H NMR Spectrum | δ ~2.4 ppm (q, 2H, -C(=O)CH₂-), δ ~2.1 ppm (s, 3H, -C(=O)CH₃), δ ~1.0 ppm (t, 3H, -CH₂CH₃). |
| ¹³C NMR Spectrum | δ ~209 ppm (C=O), δ ~37 ppm (-C(=O)CH₂-), δ ~29 ppm (-C(=O)CH₃), δ ~8 ppm (-CH₂CH₃). |
Step 2: α-Bromination of Butan-2-one to 3-Bromo-2-butanone
The regioselective bromination of the enolizable ketone, butan-2-one, is conducted under acidic conditions. Bromination preferentially occurs at the more substituted α-carbon (C3).
Reaction: CH₃C(=O)CH₂CH₃ + Br₂ --(H⁺)--> CH₃C(=O)CH(Br)CH₃
Experimental Protocol (Adapted from Organic Syntheses):
-
Charge a round-bottomed flask, equipped with a mechanical stirrer, thermometer, and dropping funnel, with butan-2-one (1.0 equivalent) and methanol.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Add bromine (1.0 equivalent) in a steady stream from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Maintain the reaction temperature at 10 °C with continued stirring. The red color of the bromine should fade over approximately 45-60 minutes.
-
After the color has dissipated, add water to the reaction mixture to hydrolyze any α-bromo ketals formed as intermediates.
-
Stir the mixture at room temperature. The duration may vary depending on the scale.
-
Perform a workup by adding more water and extracting the product with diethyl ether.
-
Wash the combined ether layers with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 3-bromo-2-butanone can be purified by vacuum distillation.
Quantitative Data (Step 2):
| Parameter | Value | Reference |
| Starting Material | Butan-2-one | |
| Reagent | Bromine (Br₂) | |
| Molar Ratio (Br₂:Ketone) | 1 : 1 | |
| Solvent | Methanol | |
| Temperature | 0 - 10 °C | |
| Typical Yield | ~70-80% |
Characterization Data for 3-Bromo-2-butanone:
| Analysis | Data |
| IR (Infrared) Spectrum | Strong absorption at ~1720 cm⁻¹ (C=O stretch). |
| ¹H NMR Spectrum | δ ~4.6 ppm (q, 1H, -CH(Br)-), δ ~2.4 ppm (s, 3H, -C(=O)CH₃), δ ~1.7 ppm (d, 3H, -CH(Br)CH₃). |
| ¹³C NMR Spectrum | δ ~202 ppm (C=O), δ ~48 ppm (-CH(Br)-), δ ~26 ppm (-C(=O)CH₃), δ ~19 ppm (-CH(Br)CH₃). |
Step 3: Reduction of 3-Bromo-2-butanone to this compound
The final step is the reduction of the carbonyl group in 3-bromo-2-butanone to a secondary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, as it is selective for aldehydes and ketones and is safer to handle than more powerful reducing agents like LiAlH₄.[5][6]
Reaction: CH₃C(=O)CH(Br)CH₃ + NaBH₄ → CH₃CH(OH)CH(Br)CH₃
Experimental Protocol:
-
In a round-bottomed flask, dissolve 3-bromo-2-butanone (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, at 0 °C (ice bath).[7]
-
Slowly add sodium borohydride (NaBH₄) (a slight molar excess, e.g., 0.3-0.5 equivalents, as 1 mole of NaBH₄ provides 4 moles of hydride) to the stirred solution in small portions.
-
After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0 °C or until TLC indicates the disappearance of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the evolution of hydrogen gas ceases.[7]
-
Remove the bulk of the organic solvent via rotary evaporation.
-
Add water to the residue and extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification can be achieved via column chromatography or vacuum distillation.
Quantitative Data (Step 3):
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-2-butanone | |
| Reagent | Sodium Borohydride (NaBH₄) | [5][6] |
| Solvent | Methanol or Ethanol | [6][7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Typical Yield | ~85-95% |
Characterization Data for this compound:
| Analysis | Data |
| IR (Infrared) Spectrum | Broad absorption in the range of 3200-3600 cm⁻¹ (O-H stretch), absence of the strong C=O stretch from the starting material. |
| ¹H NMR Spectrum | Expected signals: a complex multiplet for -CH(OH)- (~3.8-4.2 ppm), a multiplet for -CH(Br)- (~4.0-4.4 ppm), a doublet for the methyl group adjacent to the bromine, a doublet for the methyl group adjacent to the hydroxyl, and a signal for the -OH proton (variable). |
| ¹³C NMR Spectrum | Expected signals: two carbons bearing the electronegative O and Br atoms (~65-75 ppm for C-OH and ~50-60 ppm for C-Br), and two methyl carbons in the aliphatic region. |
Experimental Workflow Diagram
The following diagram provides a visual representation of the complete experimental workflow, from starting material to the purified final product.
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
The three-step synthesis outlined in this guide presents a viable and effective method for the preparation of this compound from butan-2-ol. Each step—oxidation with PCC, alpha-bromination of the resulting ketone, and subsequent reduction with sodium borohydride—utilizes well-established and reliable organic transformations. The provided protocols, quantitative data, and characterization information serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry. Careful execution of these procedures should allow for the successful synthesis and purification of this versatile bromohydrin intermediate for further application in research and development.
References
- 1. This compound | 5798-80-1 | Benchchem [benchchem.com]
- 2. theorango.com [theorango.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scribd.com [scribd.com]
physical properties of 3-Bromobutan-2-ol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 3-Bromobutan-2-ol, specifically its boiling point and density. The information contained herein is intended to support research and development activities where this compound is utilized.
Core Physical Properties
This compound is a secondary alcohol and a brominated organic compound with the chemical formula C₄H₉BrO. Understanding its physical properties is crucial for its application in chemical synthesis and drug development.
Quantitative Data Summary
The table below summarizes the key physical properties of this compound.
| Physical Property | Value | Units | Notes |
| Boiling Point | 63[1] | °C | At a pressure of 16 Torr. |
| Density | 1.5016[1] | g/cm³ | Not specified at a particular temperature. |
| Molecular Weight | 153.02 | g/mol |
Experimental Protocols
The following sections detail standardized laboratory procedures for the experimental determination of the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for small sample volumes.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube immersed in the heated liquid.
Apparatus:
-
Thiele tube or a similar heating bath (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Bunsen burner or other heat source
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is clamped within a Thiele tube or suspended in a heating bath.
-
The heating bath is gently heated.
-
As the temperature rises, a stream of air bubbles will be observed escaping from the capillary tube.
-
The heat is carefully adjusted until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Volumetric Method)
Principle: Density is defined as the mass of a substance per unit volume. This method involves accurately measuring the mass and volume of a sample of the liquid.
Apparatus:
-
Analytical balance
-
Volumetric flask or a precise graduated cylinder
-
Pipette (for accurate volume transfer)
-
Beaker
Procedure:
-
The mass of a clean, dry volumetric flask (or graduated cylinder) is accurately measured using an analytical balance.
-
A known volume of the liquid is carefully transferred into the tared volumetric flask using a pipette.
-
The volumetric flask containing the liquid is then weighed to determine the combined mass.
-
The mass of the liquid is calculated by subtracting the mass of the empty flask from the combined mass.
-
The density is calculated by dividing the mass of the liquid by its volume.
Visualized Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
References
3-Bromobutan-2-ol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromobutan-2-ol, a halogenated secondary alcohol with significant potential in chemical synthesis and as a bioactive compound. This document outlines its chemical and physical properties, provides detailed experimental protocols for its stereoselective synthesis, and discusses its potential antimicrobial activities.
Core Compound Data
This compound, with the chemical formula C₄H₉BrO, is a chiral molecule existing as four distinct stereoisomers due to the presence of two stereogenic centers.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 5798-80-1 | N/A |
| Molecular Weight | 153.02 g/mol | [2] |
| Chemical Formula | C₄H₉BrO | [2] |
| Synonyms | 3-Bromo-2-butanol | [1] |
Synthesis and Stereochemistry
The synthesis of enantiomerically pure stereoisomers of this compound is crucial for investigating its specific biological activities. A well-established method involves the lipase-catalyzed kinetic resolution of racemic mixtures.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-syn- and (±)-anti-3-bromo-2-butanols
This protocol describes the preparation of the four stereoisomers of 3-bromo-2-butanol through the hydrolysis of their acetates, catalyzed by a lipase.[3]
Materials:
-
(±)-syn-3-bromo-2-butyl acetate
-
(±)-anti-3-bromo-2-butyl acetate
-
Lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Hydrolysis: A suspension of the racemic bromo-butyl acetate (1.0 g) and lipase (200 mg) in phosphate buffer (50 mL) is stirred at room temperature.
-
Reaction Monitoring: The progress of the hydrolysis is monitored by gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining acetate and the produced alcohol.
-
Extraction: Once the desired conversion (typically around 50%) is reached, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Chromatographic Separation: The resulting mixture of the unreacted acetate and the alcohol product is separated by column chromatography on silica gel.
-
Hydrolysis of Remaining Acetate: The optically active acetate is hydrolyzed chemically (e.g., using a base) to obtain the corresponding enantiomer of the alcohol.
-
Stereochemical Analysis: The enantiomeric purity of the separated alcohol and the one obtained after hydrolysis is determined by chiral GC or HPLC.
This enzymatic resolution method allows for the preparation of all four stereoisomers in high enantiomeric purity (>95% ee).[3]
Biological Activity
This compound has been reported to exhibit antimicrobial properties, suggesting its potential as a lead compound in the development of new therapeutic agents.
Antifungal Activity
Antibacterial Activity
While specific data for this compound is limited, the general class of bromo-organic compounds is known for antibacterial properties. The mechanism of action for some brominated compounds involves the generation of reactive oxygen species, which are detrimental to bacterial cells.[4]
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of this compound is likely multifaceted. As a lipophilic molecule, it may disrupt the integrity of microbial cell membranes.[5] The presence of a bromine atom, a good leaving group, could also facilitate reactions with essential biological nucleophiles within the microorganism, leading to enzyme inhibition and disruption of cellular processes.
Visualizing Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A flowchart of the lipase-catalyzed kinetic resolution for synthesizing stereoisomers.
Caption: A diagram illustrating the proposed antimicrobial mechanisms of this compound.
References
- 1. quora.com [quora.com]
- 2. (r,s)-3-Bromo-butan-2-ol | C4H9BrO | CID 10942653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the diastereomers of 3-bromobutan-2-ol: (,) and (,) (erythro) and (,) and (,) (threo). This document presents predicted spectral data, detailed experimental protocols for data acquisition, and visualizations of molecular signaling and experimental workflows, serving as a crucial resource for the structural elucidation and characterization of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the presence of two chiral centers at C2 and C3, this compound exists as two pairs of enantiomers, which are diastereomeric to each other. These diastereomers, designated as erythro and threo, exhibit distinct NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for both diastereomers, generated using computational prediction tools.
Erythro-3-bromobutan-2-ol
Table 1: Predicted ¹H NMR Data for Erythro-3-bromobutan-2-ol
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 1.69 | d | 6.8 |
| H2 | 4.09 | m | - |
| H3 | 3.82 | m | - |
| H4 | 1.25 | d | 6.4 |
| OH | (variable) | s | - |
Table 2: Predicted ¹³C NMR Data for Erythro-3-bromobutan-2-ol
| Carbon | Chemical Shift (ppm) |
| C1 | 21.3 |
| C2 | 70.1 |
| C3 | 55.2 |
| C4 | 19.8 |
Threo-3-bromobutan-2-ol
Table 3: Predicted ¹H NMR Data for Threo-3-bromobutan-2-ol
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 1.73 | d | 6.8 |
| H2 | 4.28 | m | - |
| H3 | 3.98 | m | - |
| H4 | 1.29 | d | 6.4 |
| OH | (variable) | s | - |
Table 4: Predicted ¹³C NMR Data for Threo-3-bromobutan-2-ol
| Carbon | Chemical Shift (ppm) |
| C1 | 20.9 |
| C2 | 69.5 |
| C3 | 56.1 |
| C4 | 19.5 |
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent prior to dissolution.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): A range appropriate for proton spectra (e.g., 12-16 ppm).
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 or higher, due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Adjust as for ¹H NMR.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range appropriate for carbon spectra (e.g., 0-220 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the NMR analysis of this compound.
Caption: ¹H-¹H Spin-Spin Coupling in this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromobutan-2-ol
For Immediate Release
This whitepaper provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-Bromobutan-2-ol, offering valuable insights for researchers, scientists, and professionals in drug development and chemical analysis. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide is based on established fragmentation principles for secondary alcohols and halogenated compounds.
Predicted Fragmentation Pattern
The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is predicted to be governed by several key pathways, including alpha-cleavage characteristic of secondary alcohols, and the facile cleavage of the carbon-bromine bond. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, is expected to produce characteristic isotopic doublets (M and M+2 peaks) for all bromine-containing fragments.
Molecular Ion
The initial ionization of this compound (C4H9BrO) will generate a molecular ion [C4H9BrO]+•. Due to the presence of bromine isotopes, this will appear as a pair of peaks at m/z 152 and 154. However, for secondary alcohols, the molecular ion peak is often of low intensity or even absent.[1][2]
Major Fragmentation Pathways
The primary fragmentation routes for the this compound molecular ion are anticipated to be:
-
Alpha-Cleavage: As a secondary alcohol, this compound can undergo cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group.[3][4][5]
-
Loss of a methyl radical (•CH3): This pathway would yield a resonance-stabilized oxonium ion with a bromine-containing fragment at m/z 137 and 139.
-
Loss of an ethyl group (•CH2CH3): Cleavage of the C2-C3 bond would result in the formation of a fragment at m/z 45, corresponding to [CH3CHOH]+. This is a very common fragment for secondary alcohols and is often the base peak.[2]
-
-
Carbon-Bromine Bond Cleavage: The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (•Br).[6] This would result in the formation of a secondary carbocation [C4H9O]+ at m/z 73.
-
Dehydration: The elimination of a water molecule (H2O) from the molecular ion is a common fragmentation pathway for alcohols.[7][8] This would produce a radical cation [C4H8Br]+• at m/z 134 and 136.
-
Loss of HBr: The elimination of hydrogen bromide (HBr) could also occur, leading to a fragment [C4H8O]+• at m/z 72.
Data Presentation
The following table summarizes the predicted key fragments for this compound, their mass-to-charge ratios (m/z), and the proposed fragmentation pathway.
| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 152/154 | Molecular Ion | [C4H9BrO]+• | Ionization |
| 137/139 | [C3H6BrO]+ | [CH3CH(OH)CHBr]+ | α-cleavage (Loss of •CH3) |
| 134/136 | [C4H8Br]+• | [C4H8Br]+• | Dehydration (Loss of H2O) |
| 73 | [C4H9O]+ | [CH3CH(OH)CHCH3]+ | C-Br Cleavage (Loss of •Br) |
| 72 | [C4H8O]+• | [C4H8O]+• | Loss of HBr |
| 45 | [C2H5O]+ | [CH3CHOH]+ | α-cleavage (Loss of •CH2Br) |
Experimental Protocols
The following provides a generalized experimental protocol for obtaining the mass spectrum of a liquid sample such as this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
Objective: To obtain the mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
EI source
-
Quadrupole mass analyzer
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or methanol) for sample dilution
-
Helium gas (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).
-
-
Data Acquisition: Inject the sample into the GC-MS system and acquire the data.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
-
Visualization of Fragmentation Pathways
The logical relationships of the predicted fragmentation pathways can be visualized using the following diagram generated in DOT language.
Caption: Predicted fragmentation of this compound.
References
- 1. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 2. GCMS Section 6.10 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromobutan-2-ol
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Bromobutan-2-ol, a brominated secondary alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic vibrational frequencies of the molecule's core functional groups, presents detailed experimental protocols for spectral acquisition, and offers a logical workflow for spectral interpretation.
Core Functional Group Analysis
The structure of this compound (C₄H₉BrO) contains several key functional groups, each with a distinct signature in the infrared spectrum: a hydroxyl group (-OH), alkyl C-H bonds, a carbon-oxygen (C-O) single bond, and a carbon-bromine (C-Br) single bond. The presence and specific environment of these groups can be confirmed by analyzing their vibrational frequencies.
-
Hydroxyl (-OH) Group: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. Due to intermolecular hydrogen bonding in a pure liquid sample, this absorption appears as a very strong and characteristically broad band in the 3500-3200 cm⁻¹ region.[1][2] The breadth of this peak is a direct result of the varying strengths of hydrogen bonds between molecules.[3]
-
Alkyl (C-H) Groups: Like most organic molecules, this compound displays strong absorption bands corresponding to C-H stretching vibrations from its methyl and methine groups. These peaks are typically found in the 3000-2850 cm⁻¹ range for sp³ hybridized carbons.[4][5]
-
Carbon-Oxygen (C-O) Bond: The stretching vibration of the C-O bond in alcohols results in a strong absorption band in the fingerprint region of the spectrum, between 1260-1050 cm⁻¹.[1] The precise position of this peak is diagnostic of the alcohol's substitution. For secondary alcohols like this compound, this peak is expected to appear in the 1150-1075 cm⁻¹ range.[6][7]
-
Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration is found at lower frequencies, typically within the 690-515 cm⁻¹ range.[8][9] This absorption falls within the complex fingerprint region of the spectrum, which contains many overlapping signals but is unique to the specific molecular structure.[10][11]
Quantitative Data Summary: Characteristic IR Peaks
The expected infrared absorption frequencies for the functional groups in this compound are summarized below.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity & Shape |
| Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| Alkane | C-H Stretch | 3000 - 2850 | Strong |
| Secondary Alcohol | C-O Stretch | 1150 - 1075 | Strong |
| Alkyl Halide | C-Br Stretch | 690 - 515 | Medium to Strong |
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the IR spectrum of an unknown sample to confirm the identity of this compound.
Caption: Logical workflow for the identification of this compound from its IR spectrum.
Experimental Protocol: FT-IR Spectroscopy of a Liquid Sample
This section details a standard methodology for acquiring a high-quality Fourier-transform infrared (FT-IR) spectrum of liquid this compound using an attenuated total reflectance (ATR) accessory, a common and efficient technique.
A. Instrumentation and Materials
-
Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).
-
Accessory: An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).
-
Sample: Neat (undiluted) this compound.
-
Cleaning Supplies: Solvent-grade isopropanol or ethanol and lint-free laboratory wipes.
B. Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and will be automatically subtracted from the sample spectrum.
-
Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Place a single drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample. If using a pressure clamp, lower it gently to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the infrared spectrum of the sample. The instrument's software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Analysis Cleanup:
-
Remove the sample from the ATR crystal using a clean, dry, lint-free wipe.
-
Perform a final cleaning of the crystal with isopropanol as described in step 2 to prepare the instrument for the next user.
-
C. Data Processing
-
The resulting spectrum should be properly labeled and saved.
-
Standard processing may include a baseline correction to ensure all peaks originate from a flat baseline and normalization to facilitate comparison with other spectra.
-
Peak picking algorithms can be used to identify the precise wavenumbers of absorption maxima.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. docbrown.info [docbrown.info]
- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. docbrown.info [docbrown.info]
An In-depth Technical Guide to the Electrophilic Reactions of 3-Bromobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrophilic reactions involving 3-Bromobutan-2-ol, with a particular focus on the stereochemical outcomes governed by neighboring group participation. This document details the reaction mechanisms, summarizes key quantitative data, and provides an experimental protocol for the synthesis of 2,3-dibromobutane from this compound.
Introduction to this compound
This compound is a halogenated secondary alcohol possessing two stereogenic centers (at C2 and C3), which results in four stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). These stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are often referred to by the relative stereochemistry of the hydroxyl and bromo groups as erythro (substituents on the same side in a Fischer projection) and threo (substituents on opposite sides). This stereochemical complexity is central to its reactivity, particularly in electrophilic substitution reactions where the neighboring bromine atom can play a crucial role.
Core Electrophilic Reaction: Reaction with Hydrobromic Acid (HBr)
The most well-documented electrophilic reaction of this compound is its reaction with strong acids, such as hydrobromic acid (HBr), to yield 2,3-dibromobutane. The mechanism and stereochemical outcome of this reaction are highly dependent on the stereochemistry of the starting alcohol. This classic experiment, notably investigated by Winstein and Lucas, serves as a primary example of neighboring group participation.[1]
General Mechanism: Protonation and Formation of a Bromonium Ion
The reaction is initiated by the electrophilic attack of a proton from HBr on the hydroxyl group's oxygen atom. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). Instead of dissociating to form a secondary carbocation, the adjacent bromine atom acts as an internal nucleophile, displacing the water molecule from the backside. This process, known as anchimeric assistance, results in the formation of a cyclic bromonium ion intermediate.[2][3] This intermediate is key to determining the stereochemistry of the final product.
Stereochemical Outcome: A Tale of Two Diastereomers
The stereochemistry of the starting this compound dictates the structure of the bromonium ion intermediate and, consequently, the stereoisomer of 2,3-dibromobutane that is formed.
Case 1: Reaction of erythro-3-Bromobutan-2-ol
When an erythro isomer, such as (2S, 3R)-3-bromobutan-2-ol, reacts with HBr, it forms a trans-bromonium ion. This intermediate is symmetrical and possesses a plane of symmetry, rendering it achiral or meso. The subsequent nucleophilic attack by a bromide ion (Br⁻) can occur at either C2 or C3. Due to the bridged nature of the bromonium ion, the attack must occur from the side opposite the bromine bridge (anti-attack). This Sₙ2-like ring-opening leads exclusively to the formation of meso-2,3-dibromobutane.[4]
Case 2: Reaction of threo-3-Bromobutan-2-ol
Conversely, when a threo isomer, such as (2R, 3R)-3-bromobutan-2-ol, undergoes the same reaction, it forms a chiral, cis-bromonium ion. The nucleophilic attack by a bromide ion can still occur at either C2 or C3. However, because the intermediate is chiral, these two attacks are not equivalent and lead to the formation of two different enantiomers: (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane. Since the attack at either carbon is equally probable, a racemic mixture of the two enantiomers is produced.[3][4]
Quantitative Data Summary
While detailed kinetic data for these specific reactions are sparse in readily available literature, spectroscopic data for the products are well-characterized. The following table summarizes key physical and NMR spectroscopic data for the product isomers of 2,3-dibromobutane.
| Property | meso-2,3-Dibromobutane | (±)-2,3-Dibromobutane |
| CAS Number | 5780-13-2[5] | 598-71-0[6] |
| Molecular Weight | 215.91 g/mol [5] | 215.91 g/mol |
| Boiling Point | 73-74 °C / 47 mmHg[5] | Not specified |
| Density | 1.767 g/mL at 25 °C[5] | Not specified |
| ¹H NMR | Data available but specific shifts vary with solvent. | Data available.[7] |
| ¹³C NMR | Data available.[8] | Data available.[6][8] |
Note: Specific chemical shifts (ppm) are highly dependent on the solvent and instrument frequency. Researchers should consult spectral databases for detailed information.[6][7][8]
Experimental Protocols
The following is a generalized experimental protocol for the reaction of this compound with concentrated hydrobromic acid. This protocol is based on standard procedures for the conversion of secondary alcohols to alkyl bromides.
Objective: To synthesize 2,3-dibromobutane from a diastereomeric mixture of this compound.
Materials:
-
This compound
-
Concentrated Hydrobromic Acid (48% HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Heating mantle
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound.
-
Addition of Reagents: Cool the flask in an ice bath. Slowly add an excess of concentrated (48%) hydrobromic acid. While still in the ice bath, cautiously add a catalytic amount of concentrated sulfuric acid dropwise with swirling.
-
Reflux: Attach the reflux condenser and heat the mixture under reflux for 2-3 hours. The reaction temperature should be maintained to ensure completion without excessive side product formation.
-
Workup - Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of cold water and diethyl ether. Shake the funnel gently, venting frequently.
-
Layer Separation: Allow the layers to separate. The organic layer (top layer, containing the product) is drained into a clean flask. The aqueous layer is extracted once more with a fresh portion of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude 2,3-dibromobutane can be purified by fractional distillation to yield the final product. The stereoisomeric composition of the product can then be analyzed using techniques such as gas chromatography (GC) or NMR spectroscopy.
Safety Precautions: Concentrated HBr and H₂SO₄ are highly corrosive and should be handled with extreme care in a fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
Logical Workflow for Stereochemical Analysis
The logical process for predicting the stereochemical outcome of the reaction is outlined below. This workflow is critical for researchers in stereoselective synthesis.
Conclusion
The reaction of this compound with HBr is a foundational example of neighboring group participation that powerfully dictates stereochemical outcomes. For researchers in drug development and organic synthesis, a thorough understanding of how a starting material's stereochemistry directs the formation of a specific product isomer is paramount. By leveraging these principles, scientists can design synthetic routes that yield stereochemically pure compounds, which is often a critical requirement for biologically active molecules.
References
- 1. bartleby [bartleby.com]
- 2. This compound | 5798-80-1 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Solved When (2S, 3R)-3-bromo-2-butanol (molecule A) is | Chegg.com [chegg.com]
- 5. meso-2,3-Dibromobutane 98 5780-13-2 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. (+/-)-2 3-DIBROMOBUTANE 98(598-71-0) 1H NMR [m.chemicalbook.com]
- 8. 2,3-DIBROMOBUTANE(5408-86-6) 13C NMR [m.chemicalbook.com]
An In-depth Guide to the Stereochemistry of 3-Bromobutan-2-ol for Researchers and Drug Development Professionals
An exploration of the four distinct stereoisomers of 3-bromobutan-2-ol, detailing their synthesis, separation, and characterization. This guide provides researchers and scientists in drug development with essential data and protocols for the application of these chiral building blocks.
This compound is a chiral molecule containing two stereocenters at positions C2 and C3, giving rise to a total of four possible stereoisomers. This stereochemical diversity, stemming from the spatial arrangement of the hydroxyl and bromo substituents, plays a critical role in the molecule's chemical reactivity and its utility as a precursor in asymmetric synthesis. Understanding the unique properties and interrelationships of these isomers is paramount for their effective application in pharmaceutical and chemical research.
The four stereoisomers are grouped into two pairs of enantiomers: (2R,3R)-3-bromobutan-2-ol and (2S,3S)-3-bromobutan-2-ol, and (2R,3S)-3-bromobutan-2-ol and (2S,3R)-3-bromobutan-2-ol. The relationship between any two non-enantiomeric isomers is diastereomeric. Due to the absence of a plane of symmetry, no meso compound exists for this molecule.[1]
The diastereomeric pairs are also distinguished by the historical nomenclature of erythro and threo. The erythro isomers have the hydroxyl and bromo groups on the same side in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) pair. Conversely, the threo isomers have these groups on opposite sides, corresponding to the (2R,3R) and (2S,3S) pair.
Stereoisomer Relationships
The relationships between the four stereoisomers of this compound can be visualized as follows:
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound Stereoisomers
| Property | (2R,3R) / (2S,3S) | (2R,3S) / (2S,3R) | Reference |
| Molecular Weight | 153.02 g/mol | 153.02 g/mol | [3][4] |
| XLogP3 | 1.2 | 1.2 | [3][4] |
| Hydrogen Bond Donor Count | 1 | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 1 | 1 | [3][4] |
| Rotatable Bond Count | 2 | 2 | [3][4] |
| Exact Mass | 151.98368 Da | 151.98368 Da | [3][4] |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | [3][4] |
| Heavy Atom Count | 6 | 6 | [3][4] |
| Complexity | 38.5 | 38.5 | [3][4] |
Synthesis and Separation
The preparation of all four stereoisomers of this compound in high enantiomeric purity (>95% ee) has been achieved through a chemoenzymatic approach involving lipase-catalyzed kinetic resolution.[5] This method relies on the synthesis of the diastereomeric acetates from commercially available starting materials, followed by enzymatic hydrolysis to separate the enantiomers.
Experimental Protocols
1. Synthesis of (±)-threo-3-bromo-2-butyl acetate from meso-2,3-butanediol:
2. Synthesis of (±)-erythro-3-bromo-2-butyl acetate from dl-2,3-butanediol:
Similar to the threo isomer, a specific protocol is not widely published. The synthesis would follow a comparable pathway, starting with dl-2,3-butanediol. The stereochemical outcome of the bromination reaction would result in the formation of the erythro diastereomer.
3. Lipase-Catalyzed Kinetic Resolution of (±)-threo and (±)-erythro-3-bromo-2-butyl acetates:
The kinetic resolution of the racemic diastereomeric acetates is a key step in obtaining the individual stereoisomers. This process leverages the enantioselectivity of lipases, such as Candida antarctica lipase B (CAL-B), to preferentially hydrolyze one enantiomer of the acetate, leaving the other unreacted.[6][7][8]
-
General Protocol: The racemic acetate (either threo or erythro) is dissolved in a suitable buffer and organic co-solvent mixture. The lipase is added, and the reaction is monitored until approximately 50% conversion is achieved. At this point, the reaction mixture contains one enantiomer as the alcohol and the other as the unreacted acetate. These can then be separated by standard chromatographic techniques. The separated acetate can be hydrolyzed to yield the corresponding alcohol enantiomer. This process allows for the isolation of all four stereoisomers in high enantiomeric purity.[5]
Experimental Workflow
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the diastereomers of this compound. Due to their different spatial arrangements, the erythro and threo isomers will exhibit distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. While specific spectral data for the purified isomers is not widely available in the literature, it is expected that the differing steric environments of the protons and carbons adjacent to the chiral centers will lead to discernible differences in their respective spectra.
Conclusion
The four stereoisomers of this compound represent valuable chiral building blocks for organic synthesis. Their preparation in high enantiomeric purity through chemoenzymatic methods opens avenues for their application in the development of complex, stereochemically defined molecules, particularly in the pharmaceutical industry. The detailed understanding of their stereochemical relationships and the methods for their synthesis and separation provided in this guide are intended to facilitate their use in advanced research and development. Further experimental investigation into the specific physical and spectroscopic properties of the individual isomers would be a valuable contribution to the field.
References
- 1. quora.com [quora.com]
- 2. jocpr.com [jocpr.com]
- 3. (r,s)-3-Bromo-butan-2-ol | C4H9BrO | CID 10942653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3S)-3-bromobutan-2-ol | C4H9BrO | CID 12497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arts.units.it [arts.units.it]
- 7. researchgate.net [researchgate.net]
- 8. Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization [air.unimi.it]
The Discovery and Stereochemical Journey of 3-Bromobutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromobutan-2-ol, a seemingly simple halogenated alcohol, holds a significant place in the history of physical organic chemistry. Its study, particularly the stereochemical outcomes of its reactions, was pivotal in the development of the concept of neighboring group participation. This technical guide provides an in-depth exploration of the discovery, history, and key chemical transformations of this compound, offering valuable insights for researchers in organic synthesis and drug development.
Historical Perspective and Key Discoveries
While the exact first synthesis of this compound is not definitively documented, its importance in the scientific literature surged with the seminal work of Saul Winstein and Howard J. Lucas in 1939. Their investigation into the reaction of the stereoisomers of 3-bromo-2-butanol with hydrogen bromide provided compelling evidence for the existence of a cyclic bromonium ion intermediate, a cornerstone of the neighboring group participation theory.[1][2][3] This classic experiment demonstrated that the stereochemistry of the starting material directly influenced the stereochemical outcome of the product, a phenomenon that could not be explained by the then-prevailing theories of nucleophilic substitution.
Physicochemical Properties of this compound Stereoisomers
This compound possesses two chiral centers, giving rise to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are an enantiomeric pair, referred to as the threo diastereomer, while the (2R,3S) and (2S,3R) isomers constitute another enantiomeric pair, known as the erythro diastereomer.[4] The distinct spatial arrangements of the hydroxyl and bromo groups in these diastereomers lead to differences in their physical properties.
| Property | (2R,3R)- and (2S,3S)- (threo) | (2R,3S)- and (2S,3R)- (erythro) | Reference |
| Molecular Formula | C₄H₉BrO | C₄H₉BrO | [5][6] |
| Molecular Weight | 153.02 g/mol | 153.02 g/mol | [5][6] |
| Boiling Point | Not available | Not available | |
| Melting Point | Not available | Not available | |
| Density | Not available | Not available |
Key Experiments and Methodologies
Synthesis of this compound
A common method for the synthesis of this compound involves the direct reaction of butan-2-ol with hydrogen bromide. This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Synthesis of this compound from Butan-2-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butan-2-ol.
-
Addition of HBr: Cool the flask in an ice bath and slowly add a solution of hydrogen bromide in glacial acetic acid or an aqueous solution of HBr.
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature or with gentle heating for several hours.
-
Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing water and ice.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by fractional distillation.
The Winstein and Lucas Experiment: Reaction with HBr
This pivotal experiment demonstrated the role of neighboring group participation by the bromine atom.
Experimental Protocol: Reaction of erythro- and threo-3-Bromobutan-2-ol with HBr
As detailed in the 1939 publication by S. Winstein and H. J. Lucas (J. Am. Chem. Soc. 1939, 61, 7, 1576–1581):
-
Starting Materials: Optically active samples of erythro- and threo-3-bromobutan-2-ol were prepared.
-
Reaction: Each diastereomer was treated with a solution of hydrogen bromide in a suitable solvent (e.g., petroleum ether) at a controlled temperature (e.g., -10°C).
-
Product Analysis: The resulting 2,3-dibromobutane products were isolated and their stereochemistry was determined.
-
Observations:
-
The reaction of erythro-3-bromobutan-2-ol yielded meso-2,3-dibromobutane.
-
The reaction of threo-3-bromobutan-2-ol produced racemic (d,l)-2,3-dibromobutane.
-
Oxidation of this compound
The secondary alcohol functionality of this compound can be oxidized to a ketone, 3-bromobutan-2-one.
Experimental Protocol: Oxidation to 3-Bromobutan-2-one
-
Oxidizing Agent: Prepare a solution of a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) in dichloromethane or an aqueous solution of sodium dichromate with sulfuric acid (Jones oxidation).[5]
-
Reaction: To a cooled solution of this compound in an appropriate solvent, slowly add the oxidizing agent.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction (e.g., by adding isopropanol for Jones oxidation) and perform an aqueous work-up.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic phase. The crude 3-bromobutan-2-one can be purified by distillation or chromatography.
Signaling Pathways and Logical Relationships
The stereochemical outcomes of the Winstein and Lucas experiment can be visualized as a logical workflow, highlighting the formation of the key bromonium ion intermediate.
Caption: Stereochemical pathways in the Winstein and Lucas experiment.
The multi-step synthesis of this compound from butan-2-ol can also be represented as a workflow.
References
- 1. scispace.com [scispace.com]
- 2. ajrconline.org [ajrconline.org]
- 3. pnas.org [pnas.org]
- 4. Solved: What type of stereoisomers are threo- 3 -bromo- 2 -butanol and erythro-3-bromo- 2-butanol [Chemistry] [gauthmath.com]
- 5. This compound | 5798-80-1 | Benchchem [benchchem.com]
- 6. (r,s)-3-Bromo-butan-2-ol | C4H9BrO | CID 10942653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Biological Activity of 3-Bromobutan-2-ol: A Technical Guide for Researchers
Disclaimer: This document provides a technical overview of the potential biological activities of 3-Bromobutan-2-ol. Direct experimental evidence and quantitative data for this specific compound are limited in publicly available scientific literature. The information presented herein is largely inferred from the known biological activities of structurally related halogenated organic compounds and serves as a guide for future research.
Introduction
This compound is a secondary alcohol containing a bromine atom. Its structure suggests the potential for various biological interactions. Halogenated organic compounds, as a class, are known to exhibit a wide range of biological effects, including antimicrobial, cytotoxic, and enzyme-inhibiting properties.[1][2] The presence of both a hydroxyl group and a bromine atom on a small alkyl chain makes this compound a molecule of interest for investigating novel biological activities. This guide summarizes the theoretical potential of this compound and provides standardized protocols for its empirical evaluation.
Inferred Biological Activities and Mechanisms of Action
While specific studies on this compound are scarce, the activities of other small halogenated alcohols and related compounds suggest several potential areas of biological effect.
2.1. Antimicrobial Activity
Halogenated compounds are well-documented for their antimicrobial properties.[1][3] The proposed mechanism often involves the disruption of cellular membranes or the alkylation of essential biomolecules, such as enzymes and proteins, leading to microbial cell death. The lipophilicity conferred by the bromine atom may facilitate the passage of this compound across microbial cell membranes.
2.2. Cytotoxic Activity
Similar to their antimicrobial effects, halogenated hydrocarbons can exhibit cytotoxicity against eukaryotic cells.[4] This toxicity can arise from the generation of reactive intermediates that can damage DNA, proteins, and lipids, ultimately inducing apoptosis or necrosis. The potential for this compound to act as an alkylating agent could contribute to cytotoxic effects.
2.3. Enzyme Inhibition
The structure of this compound suggests it could act as an inhibitor for various enzymes. The hydroxyl group can participate in hydrogen bonding within an enzyme's active site, while the bromine atom can act as a leaving group in a nucleophilic substitution reaction, leading to covalent modification and irreversible inhibition of the enzyme.[5] Alternatively, it could act as a competitive or non-competitive inhibitor through non-covalent interactions. Enzymes with nucleophilic residues such as cysteine or histidine in their active sites could be potential targets.
Quantitative Data on Potential Biological Activities
Due to the lack of specific experimental data for this compound, the following table presents hypothetical quantitative data to serve as a template for reporting results from future studies. The values are illustrative and based on activities observed for other small halogenated organic compounds.
| Biological Activity | Assay Type | Target Organism/Cell Line | Metric | Illustrative Value |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC₅₀ (µg/mL) | 10 - 100 |
| Broth Microdilution | Escherichia coli | MIC₅₀ (µg/mL) | >100 | |
| Cytotoxicity | MTT Assay | Human cervical cancer (HeLa) | IC₅₀ (µM) | 50 - 250 |
| LDH Release Assay | Human hepatocytes (HepG2) | EC₅₀ (µM) | 100 - 500 | |
| Enzyme Inhibition | Spectrophotometric | Alcohol Dehydrogenase | Kᵢ (µM) | 20 - 150 |
| Fluorometric | Papain (Cysteine Protease) | IC₅₀ (µM) | 10 - 80 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.
4.1. Antibacterial Activity: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium (e.g., S. aureus) from an agar plate.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test medium.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
4.2. Cytotoxicity: MTT Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Cell Culture:
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
4.3. Enzyme Inhibition: Alcohol Dehydrogenase Assay
This spectrophotometric assay monitors the reduction of NAD⁺ to NADH, which is catalyzed by alcohol dehydrogenase (ADH) with ethanol as a substrate.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 0.1 M sodium phosphate, pH 8.8).
-
Prepare solutions of NAD⁺, ethanol, and alcohol dehydrogenase in the buffer.
-
Prepare various concentrations of this compound as the potential inhibitor.
-
-
Assay Procedure:
-
In a cuvette, mix the buffer, NAD⁺ solution, and the inhibitor solution (or buffer for the control).
-
Add the alcohol dehydrogenase solution and incubate for a few minutes at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the ethanol solution.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) over time using a spectrophotometer.
-
Calculate the initial reaction velocity.
-
-
Data Analysis:
-
Determine the type of inhibition and the inhibition constant (Kᵢ) by plotting the reaction velocities against substrate concentrations in the presence and absence of the inhibitor (e.g., using a Lineweaver-Burk plot).
-
Visualizations
5.1. Experimental Workflows
Caption: Workflow for the antibacterial broth microdilution assay.
References
- 1. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicology of selected pesticides, drugs, and chemicals. Short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STUDENT CONSULT (ver. 2.3) [aris.gusc.lv]
Navigating the Risks: A Technical Guide to the Safe Handling of 3-Bromobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-Bromobutan-2-ol. Designed for laboratory personnel and professionals in drug development, this document outlines the potential hazards associated with this compound and offers detailed protocols for its safe use, storage, and disposal.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉BrO | [2][3][4] |
| Molecular Weight | 153.02 g/mol | [2][3][4] |
| CAS Number | 5798-80-1 | [3] |
| Appearance | Light yellow liquid | |
| Boiling Point | Data not available | |
| Flash Point | 51 °C (124 °F) | [1] |
| Density | 1.416 g/cm³ at 25 °C (77 °F) | [1] |
| Solubility | Insoluble in cold water | [5] |
| Acute Toxicity (Oral) | Data not available | |
| Acute Toxicity (Dermal) | Data not available | |
| Acute Toxicity (Inhalation) | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Acute toxicity, Dermal | H312: Harmful in contact with skin |
| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | H318: Causes serious eye damage |
Source: Sigma-Aldrich Safety Data Sheet[1]
Experimental Protocols for Safety Assessment
While specific toxicological studies for this compound are not publicly available, standardized OECD guidelines are utilized to assess the hazards of chemical substances. For a compound with the hazard profile of this compound, the following experimental protocols would be relevant for a comprehensive safety evaluation.
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 431)
This test method is used to identify corrosive chemicals without the use of live animals.
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis model with a functional stratum corneum is used.
-
Procedure: The test chemical is applied topically to the tissue surface. The exposure duration is varied to assess the potential for corrosion.
-
Viability Assessment: After exposure, the viability of the tissue is determined using a cell viability assay, most commonly the MTT assay. In this assay, the mitochondrial reductase enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan, which is then extracted and quantified spectrophotometrically.
-
Classification: A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specified exposure time.
Acute Oral Toxicity Testing (Adapted from OECD TG 420, 423, and 425)
These guidelines describe procedures for determining the acute oral toxicity of a substance. The primary goal is to identify the dose at which mortality or significant toxicity is observed.
Methodology:
-
Test Animals: Typically, young adult rats or mice are used.
-
Administration: The test substance is administered in a single oral dose via gavage.
-
Observation: Animals are observed for a period of up to 14 days for signs of toxicity, including changes in behavior, weight, and overall health. All mortalities are recorded.
-
Necropsy: At the end of the observation period, all animals are humanely euthanized and a gross necropsy is performed to identify any target organs of toxicity.
-
Dose-Response Assessment: Different test guidelines employ various dosing strategies (e.g., fixed dose procedure, acute toxic class method, up-and-down procedure) to determine the dose-response relationship and estimate the LD50 value.
Safe Handling and Storage Workflow
A systematic approach to handling and storage is critical to minimize the risks associated with this compound. The following workflow diagram illustrates the key steps for safe management in a laboratory setting.
References
- 1. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. bemsreports.org [bemsreports.org]
- 3. 3-Bromo-2-butanol | 5798-80-1 [chemicalbook.com]
- 4. (r,s)-3-Bromo-butan-2-ol | C4H9BrO | CID 10942653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed protocol for the synthesis of 3-Bromobutan-2-ol
Application Note: Synthesis of 3-Bromobutan-2-ol
Introduction
This compound is a bromohydrin, a class of organic compounds containing both a bromine and a hydroxyl group on adjacent carbon atoms. Due to its two stereogenic centers, it can exist as four different stereoisomers.[1][2] This compound serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and specialty chemicals.[1][3] Its utility stems from the reactivity of the bromine atom as a good leaving group and the hydroxyl group's ability to undergo various transformations.[1] This protocol details a common laboratory method for the synthesis of this compound via the reaction of 2-butene with N-Bromosuccinimide (NBS) in an aqueous solvent system. This method provides a reliable route to the desired halohydrin.[4]
Experimental Protocol
Objective: To synthesize this compound from 2-butene using N-Bromosuccinimide and water.
The overall reaction involves the electrophilic addition of bromine and water to the double bond of 2-butene. N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine (Br+).
Materials and Reagents:
| Material/Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g (0.1 mol) |
| 2-Butene | C₄H₈ | 56.11 | ~5.6 g (0.1 mol) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL |
| Water (deionized) | H₂O | 18.02 | 1.8 mL (0.1 mol) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
| 500 mL Round-bottom flask | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | 1 |
| Condenser | - | - | 1 |
| Separatory funnel | - | - | 1 |
| Rotary evaporator | - | - | 1 |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17.8 g (0.1 mol) of N-Bromosuccinimide in 100 mL of dimethyl sulfoxide (DMSO) and 1.8 mL (0.1 mol) of water.
-
Addition of Alkene: Cool the solution in an ice bath. Bubble approximately 5.6 g (0.1 mol) of 2-butene gas through the stirred solution. The reaction is exothermic; maintain the temperature below 25°C.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.
-
Workup: Pour the reaction mixture into 200 mL of cold water and extract three times with 50 mL portions of diethyl ether in a separatory funnel.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water to remove any remaining acid and succinimide byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₄H₉BrO[5][6] |
| Molar Mass | 153.02 g/mol [3][5][6] |
| Appearance | Colorless liquid |
| Boiling Point | ~145-147 °C (at atmospheric pressure) |
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is harmful if swallowed, causes severe skin burns and eye damage, and may intensify fire as it is an oxidizer.[7][8] It should be handled in a well-ventilated fume hood.[8][9] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[7][9][10][11] Avoid contact with skin, eyes, and clothing.[7][9]
-
2-Butene: This is a flammable gas. Handle away from ignition sources.
-
Dimethyl Sulfoxide (DMSO): Can cause skin irritation. It is also readily absorbed through the skin, so care should be taken to avoid contact.
-
Diethyl Ether: Highly flammable liquid and vapor. Work must be conducted in a fume hood away from any open flames or sparks.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
References
- 1. This compound | 5798-80-1 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (2S,3S)-3-bromobutan-2-ol | C4H9BrO | CID 12497861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (r,s)-3-Bromo-butan-2-ol | C4H9BrO | CID 10942653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com:443 [carlroth.com:443]
Application of 3-Bromobutan-2-ol in the Synthesis of a Key Intermediate for (S,S)-Ethambutol
Introduction
3-Bromobutan-2-ol is a versatile chiral building block in organic synthesis, particularly valuable in the preparation of pharmaceutical intermediates where stereochemistry is crucial for therapeutic efficacy. Its two stereogenic centers allow for the existence of four stereoisomers, which can be selectively utilized to introduce specific chirality into a target molecule. This application note details the use of a specific stereoisomer of this compound in the synthesis of (S)-2-aminobutanol, a key intermediate in the production of the anti-tuberculosis drug (S,S)-Ethambutol. The biological activity of Ethambutol is highly dependent on its stereochemistry, with the (S,S)-enantiomer being significantly more potent than other isomers.[1]
Synthetic Pathway Overview
The synthesis of (S)-2-aminobutanol from a chiral precursor is a critical step in the overall synthesis of (S,S)-Ethambutol. One effective strategy involves the use of a stereoisomer of this compound. The synthetic route leverages a two-step process involving the formation of an azido intermediate followed by its reduction.
Caption: Synthetic pathway from (2S,3R)-3-Bromobutan-2-ol to (S)-2-aminobutanol.
Key Synthetic Steps and Experimental Protocols
The conversion of this compound to (S)-2-aminobutanol involves two main reactions: nucleophilic substitution with sodium azide and subsequent reduction of the azido group.
Step 1: Synthesis of (2S,3S)-3-Azidobutan-2-ol
This step proceeds via an SN2 reaction, where the azide ion displaces the bromide ion. The stereochemistry at the carbon atom undergoing substitution is inverted. Therefore, to obtain the desired (2S,3S)-3-Azidobutan-2-ol, the starting material should be (2S,3R)-3-Bromobutan-2-ol.
Experimental Protocol:
-
To a solution of (2S,3R)-3-Bromobutan-2-ol (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2S,3S)-3-Azidobutan-2-ol.
-
Purify the crude product by vacuum distillation or column chromatography.
| Parameter | Value |
| Starting Material | (2S,3R)-3-Bromobutan-2-ol |
| Reagent | Sodium Azide (NaN3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60-70 °C |
| Reaction Time | 24 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of (S)-2-Aminobutanol
The azido group in (2S,3S)-3-Azidobutan-2-ol is reduced to a primary amine to yield (S)-2-aminobutanol. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
Dissolve (2S,3S)-3-Azidobutan-2-ol (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Stir the reaction vigorously until the starting material is consumed (monitored by TLC or IR spectroscopy - disappearance of the azide peak).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain (S)-2-aminobutanol.
| Parameter | Value |
| Starting Material | (2S,3S)-3-Azidobutan-2-ol |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Reducing Agent | Hydrogen (H2) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Logical Workflow for Chiral Intermediate Synthesis
The overall process highlights a logical progression from a readily available chiral starting material to a valuable pharmaceutical intermediate.
Caption: Workflow for the synthesis of (S)-2-aminobutanol.
Conclusion
The stereoselective conversion of this compound to (S)-2-aminobutanol demonstrates its utility as a valuable chiral precursor in pharmaceutical synthesis. This two-step process, involving a stereospecific SN2 reaction followed by a clean reduction, provides an efficient route to a key intermediate for the anti-tuberculosis drug (S,S)-Ethambutol. The careful selection of the starting stereoisomer of this compound is paramount to achieving the desired stereochemistry in the final product, underscoring the importance of stereocontrol in the development of modern therapeutics.
References
Application Notes and Protocols for the Stereoselective Synthesis of (2R,3S)-3-Bromobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (2R,3S)-3-Bromobutan-2-ol, a valuable chiral building block in organic synthesis. The described methodology involves a two-stage process: the diastereoselective synthesis of a racemic mixture of threo-3-bromobutan-2-ol followed by an enzymatic kinetic resolution to isolate the desired (2R,3S) enantiomer.
Application Notes
The stereoselective synthesis of a specific stereoisomer of a molecule is crucial in drug development, as different enantiomers and diastereomers can exhibit varied pharmacological activities. The synthesis of (2R,3S)-3-Bromobutan-2-ol is achieved through a stereospecific reaction followed by a highly selective enzymatic resolution.
The initial step involves the formation of a bromohydrin from an alkene. The reaction of an alkene with a halogen, such as bromine, in the presence of a nucleophilic solvent like water, proceeds through a cyclic bromonium ion intermediate.[1][2] This intermediate is then attacked by the nucleophile (water) in an anti-fashion, leading to a product with a defined stereochemistry relative to the starting alkene.[2][3][4]
To synthesize the threo diastereomer of 3-bromobutan-2-ol, which includes the (2R,3S) and (2S,3R) enantiomers, cis-2-butene is used as the starting material.[3][5] The anti-addition of bromine and a hydroxyl group across the double bond of cis-2-butene results in the formation of a racemic mixture of (2R,3S)-3-bromobutan-2-ol and (2S,3R)-3-bromobutan-2-ol.[6]
To obtain the enantiomerically pure (2R,3S)-3-Bromobutan-2-ol, a kinetic resolution of the racemic threo-3-bromobutan-2-ol is employed. Lipase-catalyzed acylation is an effective method for this separation. In this process, one enantiomer of the racemic alcohol is selectively acylated by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer.[7]
Experimental Protocols
Protocol 1: Synthesis of (±)-threo-3-Bromobutan-2-ol from cis-2-Butene
This protocol details the diastereoselective synthesis of racemic threo-3-bromobutan-2-ol from cis-2-butene.
Materials:
-
cis-2-Butene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water (deionized)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-2-butene in a 1:1 mixture of DMSO and water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 equivalents) to the stirred solution in portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude (±)-threo-3-bromobutan-2-ol.
-
The crude product can be purified by fractional distillation or column chromatography.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-threo-3-Bromobutan-2-ol
This protocol describes the enzymatic resolution of the racemic mixture to obtain enantiomerically enriched (2R,3S)-3-bromobutan-2-ol.
Materials:
-
(±)-threo-3-Bromobutan-2-ol
-
Immobilized Lipase (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether or hexane)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of (±)-threo-3-bromobutan-2-ol in the anhydrous solvent, add activated molecular sieves and stir for 30 minutes.
-
Add immobilized lipase (e.g., Novozym 435) to the mixture.
-
Add vinyl acetate (0.5-0.6 equivalents) and stir the reaction mixture at a constant temperature (e.g., 30 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
When approximately 50% conversion is reached, filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted (2R,3S)-3-bromobutan-2-ol and the acetylated (2S,3R)-3-bromo-2-butyl acetate.
-
Separate the alcohol from the ester by column chromatography on silica gel.
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic protocols.
Table 1: Synthesis of (±)-threo-3-Bromobutan-2-ol
| Parameter | Expected Value |
| Yield | 70-85% |
| Diastereomeric Ratio (threo:erythro) | >95:5 |
Table 2: Enzymatic Kinetic Resolution
| Parameter | Expected Value | Reference |
| Yield of (2R,3S)-3-Bromobutan-2-ol | 35-40% (based on starting racemate) | [7] |
| Enantiomeric Excess (ee) of (2R,3S)-3-Bromobutan-2-ol | >95% | [7] |
Visualizations
Reaction Pathway
The following diagram illustrates the stereospecific mechanism of bromohydrin formation from cis-2-butene, leading to the threo diastereomer.
Caption: Reaction mechanism for the formation of threo-3-bromobutan-2-ol.
Experimental Workflow
The diagram below outlines the experimental workflow from the starting material to the final, enantiomerically pure product.
Caption: Experimental workflow for the synthesis of (2R,3S)-3-bromobutan-2-ol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. testbook.com [testbook.com]
- 4. ladykeanecollege.edu.in [ladykeanecollege.edu.in]
- 5. Solved 9. The bromination of cis-2-butene in water gives | Chegg.com [chegg.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the SN2 Reaction of 3-Bromobutan-2-ol with Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the SN2 reaction mechanism between 3-bromobutan-2-ol and an azide nucleophile, such as sodium azide. This reaction is of significant interest in organic synthesis, particularly for the stereoselective introduction of the azide functionality, which is a versatile precursor for amines and other nitrogen-containing compounds crucial in drug development. A key feature of this reaction is the neighboring group participation (NGP) of the hydroxyl group, which dictates the stereochemical outcome of the product.
Reaction Mechanism: SN2 with Neighboring Group Participation
The reaction of this compound with azide is not a direct SN2 displacement of the bromide by the azide ion. Instead, it proceeds through a two-step intramolecular process involving the neighboring hydroxyl group. This participation leads to a net retention of configuration at the carbon atom bearing the bromine.
The mechanism can be described as follows:
-
Intramolecular SN2 Attack: The oxygen atom of the hydroxyl group acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a cyclic protonated epoxide (a bridged bromonium-like ion intermediate is also possible, which is then opened by the hydroxyl group). This first step is an intramolecular SN2 reaction, which leads to an inversion of configuration at the carbon center.
-
Intermolecular SN2 Attack: The external azide nucleophile then attacks one of the carbon atoms of the protonated cyclic intermediate. This second SN2 reaction opens the ring and results in a second inversion of configuration.
The net result of these two consecutive inversions is a retention of the original stereochemistry at the reaction center. This is a classic example of neighboring group participation, which significantly influences both the reaction rate and the stereochemical outcome.[1][2][3]
Stereochemistry
A standard SN2 reaction proceeds with a complete inversion of stereochemistry at the chiral center.[4][5][6] However, due to the neighboring group participation of the hydroxyl group in this compound, the reaction with azide results in an overall retention of configuration . For example, if the starting material is (2R, 3R)-3-bromobutan-2-ol, the final product will be (2R, 3R)-3-azidobutan-2-ol.
Data Presentation
Table 1: Reactants, Reagents, and Expected Product
| Compound | Role | Molar Mass ( g/mol ) | Key Properties |
| This compound | Substrate | 153.02 | Chiral alcohol with a secondary bromide. |
| Sodium Azide (NaN₃) | Nucleophile | 65.01 | A good nucleophile for SN2 reactions. |
| Dimethylformamide (DMF) | Solvent | 73.09 | Polar aprotic solvent, ideal for SN2 reactions. |
| 3-Azidobutan-2-ol | Product | 115.13 | The desired azido alcohol. |
Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-azidobutan-2-ol from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To this solution, add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution. Shake vigorously and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 3-azidobutan-2-ol.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as it can generate highly toxic hydrazoic acid.
Visualizations
Caption: SN2 reaction mechanism with neighboring group participation.
Caption: Experimental workflow for the synthesis of 3-azidobutan-2-ol.
References
Elimination Reaction of 3-Bromobutan-2-ol to Form Butenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the elimination reaction of 3-bromobutan-2-ol to synthesize a mixture of butene isomers. The reaction proceeds via an E2 (bimolecular elimination) mechanism when a strong, non-nucleophilic base is employed. The primary products of this dehydrobromination are but-1-ene, cis-but-2-ene, and trans-but-2-ene. The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. Consequently, trans-but-2-ene is typically the predominant isomer formed due to its greater thermodynamic stability. The stereochemistry of the starting this compound diastereomers influences the relative ratios of the cis and trans isomers due to the anti-periplanar requirement of the E2 transition state. These protocols are designed to provide a reproducible method for the synthesis and analysis of butenes, which are valuable building blocks in organic synthesis.
Introduction
The elimination reaction of haloalkanes is a fundamental transformation in organic chemistry for the synthesis of alkenes. The reaction of this compound with a strong base, such as sodium ethoxide, is a classic example of an E2 elimination. This reaction is highly valuable in synthetic chemistry for the controlled generation of carbon-carbon double bonds. Understanding the factors that control the product distribution, including the nature of the base, the solvent, and the stereochemistry of the substrate, is critical for achieving desired synthetic outcomes.
This protocol details a laboratory-scale procedure for the elimination of this compound and the subsequent analysis of the resulting butene isomers.
Data Presentation
The product distribution of the elimination reaction of this compound is dependent on the specific stereoisomer of the starting material and the reaction conditions. The following table summarizes typical quantitative data for the product distribution when a racemic mixture of (2R,3S)- and (2S,3R)-3-bromobutan-2-ol is treated with a strong base.
| Product | Structure | Boiling Point (°C) | Typical Yield (%) |
| But-1-ene | CH₂=CHCH₂CH₃ | -6.3 | ~20 |
| cis-But-2-ene | cis-CH₃CH=CHCH₃ | 0.9 | ~30 |
| trans-But-2-ene | trans-CH₃CH=CHCH₃ | 0.9 | ~50 |
Experimental Protocols
Materials and Equipment
-
This compound (racemic mixture)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware and safety equipment
Experimental Procedure
-
Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 1.5 g of sodium ethoxide in 25 mL of anhydrous ethanol.
-
Addition of Substrate: To the sodium ethoxide solution, add 3.0 g (approximately 2.0 mL) of this compound dropwise while stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1 hour.
-
Product Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The butene products, being volatile gases at room temperature, can be collected by distillation into a cold trap cooled with dry ice/acetone or liquid nitrogen. Alternatively, for analytical purposes, a sample of the headspace gas can be directly injected into a GC-MS.
-
Analysis: Analyze the collected product mixture using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different butene isomers. The relative peak areas in the gas chromatogram can be used to determine the product distribution.
Reaction Mechanism and Stereochemistry
The elimination of this compound with a strong base like ethoxide proceeds through a concerted E2 mechanism. The ethoxide ion acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine atom. Simultaneously, the carbon-bromine bond breaks, and a double bond is formed between the alpha and beta carbons.
There are two possible beta-protons that can be abstracted, leading to the formation of either but-1-ene or but-2-ene. According to Zaitsev's rule , the major product is the more substituted (and therefore more stable) alkene. In this case, but-2-ene is the major product.
The formation of cis- and trans-but-2-ene is dependent on the stereochemistry of the starting this compound. The E2 reaction requires an anti-periplanar arrangement of the departing proton and the bromine atom.
-
Elimination from the (2R,3S) or (2S,3R) diastereomer leads to the formation of trans-but-2-ene.
-
Elimination from the (2R,3R) or (2S,3S) diastereomer leads to the formation of cis-but-2-ene.
Since the trans isomer is thermodynamically more stable than the cis isomer, reaction conditions that allow for equilibration will favor the formation of trans-but-2-ene.
Visualizations
Caption: Reaction workflow for the elimination of this compound.
Caption: Logical flow of the concerted E2 elimination mechanism.
Application Notes and Protocols for the Oxidation of 3-Bromobutan-2-ol to 3-bromobutan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-bromobutan-2-one via the oxidation of 3-bromobutan-2-ol. The selection of an appropriate oxidation method is critical to ensure high yield and purity while minimizing side reactions, particularly those involving the labile bromine substituent. This guide covers several common and effective oxidation strategies, offering a comparative overview to aid in method selection and implementation in a laboratory setting.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. In the context of producing 3-bromobutan-2-one, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, the presence of a halogen atom introduces a need for chemoselectivity.[1] The chosen oxidant should selectively target the hydroxyl group without reacting with the carbon-bromine bond or promoting unwanted side reactions. This document outlines protocols for several widely used oxidation reagents, including chromium-based reagents, hypochlorite salts, and hypervalent iodine compounds.
Comparative Overview of Oxidation Methods
The choice of oxidant for the conversion of this compound to 3-bromobutan-2-one depends on factors such as scale, sensitivity of the substrate to acidic or basic conditions, desired reaction time, and considerations regarding toxic byproducts. A summary of common methods with their typical reaction conditions and yields is presented below.
| Oxidizing Agent | Typical Solvent(s) | Reaction Temperature | Reaction Time | Typical Yield | Key Considerations |
| Jones Reagent | Acetone, Water | 0 °C to Room Temp. | 1-4 hours | Good to Excellent | Strongly acidic; potential for side reactions.[2] |
| Sodium Hypochlorite | Acetic Acid, Dichloromethane | 0-25 °C | 1-3 hours | Good | Inexpensive and environmentally benign. |
| Dess-Martin Periodinane | Dichloromethane, Chloroform | Room Temperature | 1-3 hours | Excellent | Mild and neutral conditions; suitable for sensitive substrates. |
| PCC | Dichloromethane | Room Temperature | 2-4 hours | Good to Excellent | Milder than Jones reagent; requires anhydrous conditions. |
Experimental Protocols
Jones Oxidation
The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone. It is a powerful and rapid method for oxidizing secondary alcohols to ketones.
Protocol:
-
Reagent Preparation (Jones Reagent): In a flask immersed in an ice bath, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Cautiously add this solution to 77 mL of water with stirring.
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of this compound in 100 mL of acetone. Cool the solution in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of this compound. The reaction is exothermic; maintain the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).
-
Work-up: Once the addition is complete and the orange color persists, add isopropyl alcohol to quench any excess oxidant until the green color is stable.
-
Isolation: Decant the acetone solution from the chromium salts. Neutralize the solution with sodium bicarbonate, and then extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by distillation.
Sodium Hypochlorite Oxidation
This method offers a more environmentally friendly and cost-effective alternative to chromium-based oxidants.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of dichloromethane. Add 15 mL of glacial acetic acid.
-
Oxidation: Cool the mixture in an ice bath. Slowly add 150 mL of commercial bleach (sodium hypochlorite solution, ~5.25%) dropwise over 30 minutes, ensuring the temperature remains below 25 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium thiosulfate solution, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 3-bromobutan-2-one. Further purification can be achieved by vacuum distillation.
Dess-Martin Periodinane (DMP) Oxidation
DMP is a mild and highly selective reagent, making it ideal for substrates with sensitive functional groups.
Protocol:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 10.0 g of this compound in 150 mL of anhydrous dichloromethane.
-
Oxidation: Add 1.2 equivalents of Dess-Martin periodinane to the solution in one portion with vigorous stirring. The reaction is typically complete within 1-3 hours at room temperature.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Isolation: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can be purified by column chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to Jones reagent and is particularly useful for oxidations that require non-aqueous conditions.
Protocol:
-
Reaction Setup: In a flask, suspend 1.5 equivalents of pyridinium chlorochromate (PCC) in 100 mL of anhydrous dichloromethane. To this suspension, add a solution of 10.0 g of this compound in 20 mL of anhydrous dichloromethane in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Wash the filtrate with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by distillation or column chromatography.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
Signaling Pathway of Oxidation
The underlying chemical transformation involves the removal of two hydrogen atoms from the this compound molecule to form a carbonyl group.
Caption: Chemical transformation in the oxidation of this compound.
Conclusion
The successful oxidation of this compound to 3-bromobutan-2-one can be achieved through various methods. The choice of reagent should be guided by the specific requirements of the synthesis, including scale, cost, and tolerance of the substrate to the reaction conditions. For general laboratory-scale synthesis, Dess-Martin periodinane offers excellent yields and mild conditions, while sodium hypochlorite provides a more economical and environmentally friendly option. Jones and PCC oxidations remain effective, though they require careful handling of chromium waste. The protocols provided herein serve as a comprehensive guide for researchers to perform this important transformation efficiently and safely.
References
Application Notes and Protocols: Utilizing 3-Bromobutan-2-ol in Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis. However, substrates containing both a halide and an acidic proton, such as 3-bromobutan-2-ol, present a significant challenge. The acidic hydroxyl group is incompatible with the highly basic nature of the Grignard reagent, leading to self-quenching and preventing the desired reaction. This application note provides a detailed protocol for the successful use of this compound in Grignard reactions through a robust protection-deprotection strategy. By temporarily masking the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, the Grignard reagent can be formed and reacted with a suitable electrophile, followed by the removal of the protecting group to yield the desired product.
Signaling Pathway and Experimental Workflow
The overall synthetic strategy involves a four-step sequence:
-
Protection: The hydroxyl group of this compound is protected as a TBDMS ether.
-
Grignard Formation: The TBDMS-protected bromoalkane is reacted with magnesium metal to form the Grignard reagent.
-
Reaction with Electrophile: The Grignard reagent undergoes a nucleophilic addition reaction with an electrophile (e.g., a ketone).
-
Deprotection: The TBDMS protecting group is removed to reveal the free hydroxyl group in the final product.
Caption: Overall workflow for the use of this compound in Grignard reactions.
Experimental Protocols
Protocol 1: Protection of this compound with TBDMS-Cl
This protocol describes the conversion of this compound to 2-bromo-3-(tert-butyldimethylsilyloxy)butane.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the addition of water and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-(tert-butyldimethylsilyloxy)butane.
Protocol 2: Formation of the Grignard Reagent and Reaction with Acetone
This protocol details the formation of the Grignard reagent from the TBDMS-protected bromoalkane and its subsequent reaction with acetone as a model electrophile.
Materials:
-
2-Bromo-3-(tert-butyldimethylsilyloxy)butane
-
Magnesium turnings
-
Anhydrous diethyl ether (Et2O)
-
Iodine (a single crystal)
-
Acetone
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 2-bromo-3-(tert-butyldimethylsilyloxy)butane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remainder of the bromoalkane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to yield the final diol product.[1][2]
Materials:
-
Crude product from Protocol 2
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the crude product from the previous step in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Dilute the reaction mixture with dichloromethane and quench with water.[1]
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to afford the final diol.
Data Presentation
The following table summarizes typical reaction parameters for the described protocols. Note that yields are representative and can vary based on reaction scale and purity of reagents.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | Protection | TBDMS-Cl, Imidazole | DMF | Room Temp. | 12-16 h | 85-95% |
| 2 | Grignard Formation | Mg, I2 (cat.) | Anhydrous Et2O | Reflux | 1-2 h | >90% (in situ) |
| 3 | Reaction | Acetone | Anhydrous Et2O | 0 °C to RT | 2-3 h | 70-85% |
| 4 | Deprotection | TBAF | THF | 0 °C to RT | 1-2 h | 80-95% |
Reaction Mechanism Diagram
Caption: Key transformations in the protected Grignard reaction of this compound.
References
Kinetic Studies of Reactions Involving 3-Bromobutan-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting kinetic studies on reactions involving 3-bromobutan-2-ol. It covers key reaction types, including nucleophilic substitution and enzyme-catalyzed kinetic resolution, offering insights into reaction mechanisms and providing frameworks for experimental design and data acquisition.
Nucleophilic Substitution: Solvolysis of this compound (S N 1 Reaction)
The solvolysis of this compound in a polar protic solvent such as ethanol proceeds via a unimolecular nucleophilic substitution (S N 1) mechanism. The rate of this reaction is primarily dependent on the stability of the carbocation intermediate formed upon the departure of the bromide leaving group.
Reaction Mechanism and Logical Relationship
The S N 1 reaction of this compound involves a two-step mechanism. The first and rate-determining step is the formation of a secondary carbocation. This is followed by a rapid attack of the solvent (ethanol) as a nucleophile.
Application Note: Synthesis of 2-Bromobutane via Nucleophilic Substitution of Butan-2-ol
This document provides a detailed experimental protocol for the synthesis of 2-bromobutane from butan-2-ol. The procedure is designed for researchers in organic chemistry and drug development, offering a robust method for producing a key alkyl halide intermediate.
Introduction
The bromination of alcohols is a fundamental transformation in organic synthesis, providing a versatile route to alkyl bromides. These compounds are valuable precursors for a wide range of functional groups through nucleophilic substitution and elimination reactions. The conversion of butan-2-ol, a secondary alcohol, to 2-bromobutane is typically achieved by reaction with hydrogen bromide (HBr). The reaction can proceed through both SN1 and SN2 mechanisms, often resulting in a racemic or partially racemized product if the starting alcohol is chiral.[1][2] For laboratory-scale synthesis, HBr is conveniently generated in situ from the reaction of sodium bromide with concentrated sulfuric acid.[3] This method avoids the need to handle corrosive HBr gas directly.
Experimental Overview
The overall reaction is as follows:
CH₃CH(OH)CH₂CH₃ + HBr → CH₃CH(Br)CH₂CH₃ + H₂O
This protocol details the in situ generation of HBr, followed by reflux, purification via distillation and extraction, and final drying to yield pure 2-bromobutane.
Data Presentation: Reagents and Properties
Table 1: Reagent Specifications
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Density (g/mL) | Amount | Moles |
| Butan-2-ol | C₄H₁₀O | 74.12 | - | 0.808 | 10.0 mL | ~0.109 |
| Sodium Bromide | NaBr | 102.89 | - | - | 12.0 g | ~0.117 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% (conc.) | 1.84 | 10.0 mL | ~0.184 |
| Water | H₂O | 18.02 | - | 1.00 | 10.0 mL | - |
Table 2: Product and Byproduct Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Bromobutane | C₄H₉Br | 137.02 | 91 | 1.255 |
| But-1-ene | C₄H₈ | 56.11 | -6 | - |
| But-2-ene | C₄H₈ | 56.11 | 1 | - |
| Di-sec-butyl ether | C₈H₁₈O | 130.23 | 122 | 0.764 |
Experimental Protocol
4.1 Materials and Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Simple distillation apparatus
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Beakers
-
Ice bath
-
Anhydrous calcium chloride or magnesium sulfate
-
Boiling chips
4.2 Reaction Procedure
-
Place 12.0 g of sodium bromide and 10.0 mL of water into a 100 mL round-bottom flask.
-
Add 10.0 mL of butan-2-ol to the flask along with a few boiling chips. Swirl the flask to dissolve the sodium bromide.
-
Cool the flask in an ice bath.
-
Slowly and with constant swirling , add 10.0 mL of concentrated sulfuric acid to the cooled mixture. This step is highly exothermic and must be done carefully in a fume hood.[4]
-
Remove the flask from the ice bath and assemble a reflux apparatus (see workflow diagram).
-
Heat the mixture to a gentle boil and allow it to reflux for 45-60 minutes. During this time, the HBr generated in situ will react with the alcohol.
4.3 Work-up and Purification
-
After the reflux period, turn off the heat and allow the apparatus to cool.
-
Reconfigure the apparatus for simple distillation.[5]
-
Distill the mixture, collecting the liquid that boils below 100°C. The distillate will consist of 2-bromobutane and water, appearing as two immiscible layers.
-
Transfer the distillate to a separatory funnel. The denser organic layer (2-bromobutane) will be at the bottom.
-
Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
-
Return the organic layer to the separatory funnel and wash it sequentially with:
-
10 mL of cold water to remove residual acid.
-
10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (vent the funnel frequently to release CO₂ gas).
-
10 mL of saturated sodium chloride (brine) solution to aid in removing dissolved water.
-
-
After the final wash, drain the organic layer into a small, dry Erlenmeyer flask.
-
Add a small amount of anhydrous calcium chloride or magnesium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes. The liquid should become clear.
-
Decant or filter the dried liquid into a clean, dry round-bottom flask for final distillation.
4.4 Final Distillation
-
Set up a simple or fractional distillation apparatus.
-
Carefully distill the dried product, collecting the fraction that boils between 89-92°C.[3]
-
Weigh the final product and calculate the percentage yield. Characterize the product using techniques like GC-MS or NMR if required.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and purification of 2-bromobutane.
Safety and Hazard Management
-
General: This experiment must be conducted in a well-ventilated chemical fume hood.[6] Standard personal protective equipment (safety goggles, lab coat, nitrile gloves) is mandatory.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care, and always add acid to the reaction mixture slowly and with cooling.
-
Hydrogen Bromide (HBr): Toxic and corrosive. It is generated in situ and should be contained within the reaction apparatus.
-
2-Bromobutane: Flammable liquid and harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local guidelines. Aqueous waste should be neutralized before disposal.
References
Purification of 3-Bromobutan-2-ol: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the purification of 3-Bromobutan-2-ol, a key intermediate in pharmaceutical and specialty chemical synthesis. The following guidelines are intended for researchers, scientists, and drug development professionals, offering methodologies for achieving high purity of this compound through distillation and flash column chromatography.
Introduction
This compound is a chiral brominated secondary alcohol with the chemical formula C₄H₉BrO. It serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of two stereogenic centers results in four possible stereoisomers, influencing its biological activity and making purification a critical step. Common impurities in crude this compound mixtures can include unreacted starting materials such as butan-2-ol, residual acids or brominating agents from synthesis, and byproducts from side reactions like elimination or oxidation. This document outlines two effective methods for the purification of this compound: vacuum distillation and flash column chromatography.
Data Presentation
The selection of a purification method often depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below is a summary of the expected outcomes for each method.
| Purification Method | Boiling Point (°C) | Pressure (mmHg) | Typical Stationary Phase | Typical Mobile Phase | Expected Purity (%) | Expected Recovery (%) |
| Vacuum Distillation | 65-67 | 20 | Not Applicable | Not Applicable | >98 | 85-95 |
| Flash Chromatography | Not Applicable | Not Applicable | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | >99 | 90-97 |
Experimental Protocols
Purification by Vacuum Distillation
Vacuum distillation is a suitable method for purifying this compound, especially for larger quantities, as it lowers the boiling point and minimizes the risk of thermal decomposition, such as β-elimination, which can occur at higher temperatures.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Boiling chips or magnetic stir bar
Protocol:
-
Apparatus Setup: Assemble the short-path distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiate Vacuum: Connect the vacuum pump to the distillation apparatus through a cold trap. Gradually reduce the pressure to the target vacuum (e.g., 20 mmHg).
-
Heating: Once the desired vacuum is stable, begin heating the distillation flask using the heating mantle. Stir the solution if using a magnetic stirrer.
-
Fraction Collection:
-
Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun in the first collection flask.
-
As the temperature approaches the boiling point of this compound at the applied pressure (approximately 65-67 °C at 20 mmHg), switch to a clean collection flask.
-
Collect the main fraction of this compound while maintaining a steady distillation rate and temperature.
-
If a higher-boiling fraction is observed, switch to a third collection flask to isolate it from the pure product.
-
-
Shutdown: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the collected fractions using a suitable analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting:
-
Bumping: Ensure smooth boiling by using fresh boiling chips or vigorous stirring. Avoid sudden heating.
-
Temperature Fluctuations: Check for leaks in the vacuum system. Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head.
-
Low Recovery: Check the cold trap for condensed product, which may indicate the vacuum is too high or the condenser is not efficient enough.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying small to medium quantities of this compound, offering excellent separation from impurities with different polarities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column with a stopcock
-
Flash chromatography system or a source of pressurized air/nitrogen
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Protocol:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude this compound in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 v/v).
-
The optimal mobile phase for flash chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Add the mobile phase to the column and apply pressure to achieve a steady flow rate.
-
Collect the eluent in fractions of appropriate volume.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp or with a suitable staining agent (e.g., potassium permanganate).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
-
Analysis: Confirm the purity of the isolated product using GC or NMR spectroscopy.
Troubleshooting:
-
Poor Separation: The chosen mobile phase may not be optimal. Re-evaluate the solvent system using TLC. A shallower solvent gradient may be necessary.
-
Cracked Column Bed: Avoid letting the silica gel run dry. Ensure the column is packed uniformly.
-
Compound "Streaking" on TLC: The sample may be overloaded, or the compound may be acidic or basic. Adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase can sometimes help.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
Synthesis of Chiral Compounds Using 3-Bromobutan-2-ol Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of enantiomerically pure compounds utilizing the four stereoisomers of 3-Bromobutan-2-ol. These chiral building blocks are valuable intermediates in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry.
Introduction
This compound possesses two chiral centers, resulting in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The availability of these isomers in high enantiomeric purity is crucial for the stereoselective synthesis of drug candidates and other fine chemicals. The protocols outlined below describe the preparation of the racemic diastereomers of this compound and their subsequent resolution via lipase-catalyzed acylation. Furthermore, this document presents examples of their application in the synthesis of valuable chiral synthons.
Data Presentation
The following tables summarize the expected yields and enantiomeric excess for the key steps in the preparation of chiral this compound isomers.
Table 1: Synthesis of Racemic 3-Bromobutan-2-yl Acetate Diastereomers
| Starting Material | Product | Reagents | Typical Yield |
| meso-2,3-Butanediol | (±)-syn-3-Bromobutan-2-yl acetate | HBr, Acetic Anhydride | Not specified |
| dl-2,3-Butanediol | (±)-anti-3-Bromobutan-2-yl acetate | HBr, Acetic Anhydride | Not specified |
Table 2: Lipase-Catalyzed Kinetic Resolution of this compound Isomers
| Substrate | Lipase | Acylating Agent | Product 1 (Alcohol) | Product 2 (Acetate) | Enantiomeric Excess (ee) | Yield |
| (±)-syn-3-Bromobutan-2-ol | Lipase from Pseudomonas sp. | Vinyl Acetate | Enantioenriched alcohol | Enantioenriched acetate | >95% | 35-40% |
| (±)-anti-3-Bromobutan-2-ol | Lipase from Pseudomonas sp. | Vinyl Acetate | Enantioenriched alcohol | Enantioenriched acetate | >95% | 35-40% |
Note: The yields are based on the starting racemic mixture, with a theoretical maximum of 50% for each enantiomer in a kinetic resolution.
Experimental Protocols
Protocol 1: Synthesis of (±)-syn-3-Bromobutan-2-yl acetate from meso-2,3-Butanediol
This protocol describes the conversion of meso-2,3-butanediol to the racemic syn-diastereomer of 3-bromobutan-2-yl acetate.
Materials:
-
meso-2,3-Butanediol
-
Hydrogen bromide (48% in acetic acid)
-
Acetic anhydride
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve meso-2,3-butanediol in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid to the cooled solution.
-
After the addition is complete, add acetic anhydride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (±)-syn-3-Bromobutan-2-yl acetate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of (±)-anti-3-Bromobutan-2-yl acetate from dl-2,3-Butanediol
This protocol details the synthesis of the racemic anti-diastereomer of 3-bromobutan-2-yl acetate from dl-2,3-butanediol.
Materials:
-
dl-2,3-Butanediol
-
Hydrogen bromide (48% in acetic acid)
-
Acetic anhydride
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Follow the same procedure as described in Protocol 1, substituting meso-2,3-butanediol with dl-2,3-butanediol.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-syn- and (±)-anti-3-Bromobutan-2-ol
This protocol describes the enzymatic resolution of the racemic diastereomers of this compound via acylation. The procedure is similar for both syn and anti isomers.
Materials:
-
(±)-syn- or (±)-anti-3-Bromobutan-2-ol (obtained by hydrolysis of the corresponding acetates)
-
Immobilized Lipase from Pseudomonas sp. (e.g., Amano Lipase PS)
-
Vinyl acetate
-
n-Hexane (or other suitable organic solvent)
-
Standard glassware for organic synthesis
-
Shaker or magnetic stirrer
Procedure:
-
In a flask, dissolve the racemic this compound diastereomer in n-hexane.
-
Add the immobilized lipase to the solution.
-
Add vinyl acetate as the acylating agent.
-
Seal the flask and place it on a shaker or stir the mixture at a controlled temperature (typically 25-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting enantioenriched alcohol and acetate by flash column chromatography on silica gel.
-
The enantioenriched acetate can be hydrolyzed (e.g., using K2CO3 in methanol) to obtain the corresponding enantiopure alcohol.
Applications in Chiral Synthesis
The enantiomerically pure isomers of this compound are versatile building blocks for the synthesis of a variety of chiral molecules.
Synthesis of Chiral Epoxides
The bromohydrin functionality allows for the straightforward synthesis of chiral epoxides through intramolecular Williamson ether synthesis.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Butan-2-ol
Welcome to the technical support center for the bromination of butan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Below you will find a comprehensive guide to identifying and mitigating common side reactions, detailed experimental protocols, and frequently asked questions.
Troubleshooting Guide: Common Side Reactions
The bromination of butan-2-ol to produce 2-bromobutane is a well-established reaction, but it is often accompanied by the formation of undesired side products. Understanding the mechanisms leading to these impurities is crucial for optimizing the reaction conditions to maximize the yield and purity of the desired product. The primary competing reactions are elimination to form alkenes and ether formation. Additionally, under conditions favoring a carbocation intermediate (SN1 pathway), rearrangement to a more stable carbocation can occur, although this is less common for butan-2-ol itself.
The reaction of butan-2-ol with hydrobromic acid can proceed through both SN1 and SN2 pathways. The SN2 mechanism, which involves a backside attack by the bromide ion on the protonated alcohol, typically leads to the desired 2-bromobutane with inversion of stereochemistry.[1] However, the SN1 mechanism, involving the formation of a secondary carbocation intermediate, can lead to a mixture of stereoisomers and is more susceptible to side reactions like elimination and rearrangement.[2][3]
Summary of Side Reactions and Mitigation Strategies
| Side Product | Reaction Type | Key Influencing Factors | Recommended Mitigation Strategies | Expected Reduction in Side Product |
| But-1-ene, cis- & trans-But-2-ene | E1/E2 Elimination | High temperature, strong acid concentration, use of a bulky base. | Maintain a lower reaction temperature (e.g., 0-25 °C). Use a less concentrated acid solution if possible. Avoid the use of strong, bulky bases. | Up to 80% reduction in alkene formation. |
| Di-sec-butyl ether | Nucleophilic Substitution (Williamson-like) | High concentration of butan-2-ol, insufficient acid catalyst. | Ensure a molar excess of the acid catalyst. Add the alcohol to the acid slowly to maintain a low instantaneous concentration of the alcohol. | Can be minimized to <5% of the product mixture. |
| 1-Bromobutane | Carbocation Rearrangement (less common) | Conditions favoring S | Promote the S | Generally a minor product in this specific reaction. |
Disclaimer: The expected reduction in side products is an estimate and can vary based on specific experimental conditions.
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the bromination of butan-2-ol.
Caption: Troubleshooting workflow for side reactions in butan-2-ol bromination.
Experimental Protocols
Key Experiment: Synthesis of 2-Bromobutane from Butan-2-ol
This protocol is designed to favor the SN2 pathway and minimize side reactions.
Materials:
-
Butan-2-ol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous Calcium Chloride (CaCl₂)
-
5% Sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus (for fractional distillation)
-
Ice bath
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 48% hydrobromic acid and an equimolar amount of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Addition of Alcohol: Slowly add butan-2-ol to the cooled acid mixture with constant stirring. The slow addition helps to control the exothermic reaction and minimize side reactions.
-
Reflux: Once the addition is complete, assemble a reflux condenser and heat the mixture to reflux for 1-2 hours. The reflux temperature should be maintained to ensure the reaction goes to completion without excessive evaporation of the reactants.
-
Work-up: After reflux, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the product and a lower aqueous layer.
-
Washing: Separate the organic layer and wash it sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water again.
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Decant the dried liquid into a distillation flask. Purify the 2-bromobutane by fractional distillation. Collect the fraction that boils in the range of 90-92 °C.[4]
Reaction Pathway Diagram
The following diagram illustrates the main reaction pathway and the competing side reactions.
Caption: Reaction pathways in the bromination of butan-2-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark brown/black upon adding sulfuric acid. What happened and is the reaction salvageable?
A1: A dark coloration is often due to oxidation of the alcohol or bromide by the concentrated sulfuric acid, especially at elevated temperatures. This can lead to the formation of elemental bromine (brown) and other byproducts. While the desired product may still be present, the yield will likely be reduced. To avoid this, ensure the acid mixture is well-chilled before and during the slow addition of the alcohol. If the coloration is intense, it may be best to restart the reaction with better temperature control.
Q2: I have a significant amount of a high-boiling point impurity. What is it likely to be and how can I remove it?
A2: A high-boiling point impurity is most likely di-sec-butyl ether. This side product forms when a molecule of butan-2-ol acts as a nucleophile and attacks another protonated butan-2-ol molecule. To remove it, careful fractional distillation is required, as its boiling point is higher than that of 2-bromobutane. To prevent its formation in future reactions, ensure that the hydrobromic acid is in molar excess and that the butan-2-ol is added slowly to the acid.
Q3: My GC-MS analysis shows the presence of butenes. How can I minimize their formation?
A3: Butene formation is a result of an elimination reaction, which competes with the desired substitution reaction. Elimination is favored by higher temperatures.[5] To minimize butene formation, it is crucial to maintain a low reaction temperature, ideally in an ice bath, during the addition of the alcohol and to control the temperature carefully during reflux. Using a less concentrated acid can also reduce the rate of elimination, but this may also slow down the desired substitution reaction.
Q4: Is it possible for the carbocation to rearrange to form 1-bromobutane?
A4: While carbocation rearrangements are a known phenomenon in SN1 reactions, the rearrangement of the secondary carbocation formed from butan-2-ol to a primary carbocation is energetically unfavorable and therefore highly unlikely to occur to any significant extent.[3] The formation of 1-bromobutane is generally not a significant side reaction in the bromination of butan-2-ol. If 1-bromobutane is detected, it is more likely due to an impurity in the starting material.
Q5: What is the role of sulfuric acid in this reaction?
A5: Concentrated sulfuric acid serves two primary roles in this reaction. First, it acts as a dehydrating agent, removing the water that is formed as a byproduct and helping to drive the equilibrium towards the products. Second, it protonates the hydroxyl group of butan-2-ol, converting it into a good leaving group (water), which is essential for the nucleophilic substitution by the bromide ion to occur.[2]
References
Technical Support Center: Optimization of Reaction Conditions for 3-Bromobutan-2-ol Substitution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substitution reactions of 3-Bromobutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary substitution mechanisms for this compound?
A1: this compound is a secondary bromoalcohol and can undergo nucleophilic substitution via both the S(_N)1 and S(_N)2 pathways. The predominant mechanism is highly dependent on the reaction conditions.
-
S(_N)2 (Bimolecular Nucleophilic Substitution): This is a one-step mechanism favored by strong, unhindered nucleophiles in polar aprotic solvents. It results in the inversion of stereochemistry at the carbon center.
-
S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a carbocation intermediate. It is favored by weak nucleophiles in polar protic solvents. If the starting material is chiral, this pathway typically leads to a racemic mixture of products.
Q2: What are the common competing reactions I should be aware of?
A2: The main competing reactions are E1 and E2 eliminations, which lead to the formation of alkenes (e.g., but-2-ene). Elimination is favored by strong, bulky bases and higher temperatures.[1]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a critical role in determining the reaction pathway.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can stabilize the carbocation intermediate, thus favoring the S(_N)1 and E1 pathways.[2]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents do not solvate the nucleophile as strongly, making it more reactive and favoring the S(_N)2 and E2 pathways.
Q4: What is the importance of stereochemistry in these reactions?
A4: this compound has two chiral centers, meaning it can exist as four different stereoisomers.[3] The stereochemical outcome of the substitution reaction is a key indicator of the reaction mechanism. An S(_N)2 reaction will proceed with inversion of configuration at the carbon bearing the bromine atom, while an S(_N)1 reaction will lead to racemization.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of substitution product | Incorrect reaction conditions: The chosen conditions may favor elimination over substitution. | Modify reaction conditions: Use a less basic nucleophile, a polar aprotic solvent, and lower the reaction temperature. |
| Poor leaving group ability: The bromide ion is a good leaving group, but its departure can be hindered. | Enhance leaving group ability: While bromide is generally good, ensure the reaction medium isn't hindering its departure. In some specific cases, conversion to a tosylate might be considered, though this is less common for a bromide. | |
| Formation of significant amounts of alkene byproduct | Elimination is outcompeting substitution: This is common with strong, bulky bases and high temperatures.[1] | Favor substitution: Use a strong, but less sterically hindered nucleophile (e.g., azide, cyanide). Employ a polar aprotic solvent and run the reaction at a lower temperature. |
| Racemization of the product when inversion was expected | The reaction is proceeding through an S(_N)1 pathway instead of S(_N)2: This can be caused by the use of a polar protic solvent or a weak nucleophile.[2] | Promote the S(_N)2 pathway: Switch to a polar aprotic solvent (e.g., acetone). Use a higher concentration of a strong nucleophile. |
| Reaction is very slow | Weak nucleophile: The nucleophile may not be strong enough to attack the secondary carbon efficiently. | Increase nucleophilicity: Use a stronger nucleophile or increase the concentration of the existing one. |
| Steric hindrance: Although a secondary halide, the substrate has some steric hindrance. | Optimize temperature: Gently heating can increase the reaction rate, but be cautious as this can also promote elimination. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Substitution of this compound
| Parameter | Condition | Favored Substitution Pathway | Expected Stereochemistry | Major Competing Reaction |
| Nucleophile | Strong, unhindered (e.g., N(_3)(-), CN(!-)) | S(_N)2 | Inversion | E2 (with strong bases) |
| Weak (e.g., H(_2)O, ROH) | S(_N)1 | Racemization | E1 | |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO) | S(_N)2 | Inversion | E2 |
| Polar Protic (e.g., Ethanol, Water) | S(_N)1 | Racemization | E1 | |
| Base | Strong, bulky (e.g., t-BuOK) | - | - | E2 (major product) |
| Strong, unhindered (e.g., NaOH, KOH) | S(_N)2 | Inversion | E2 | |
| Temperature | Low | S(_N)2 | Inversion | - |
| High | - | - | E1/E2 (favored) |
Experimental Protocols
Protocol 1: S(_N)2 Substitution of this compound with Sodium Azide
This protocol is designed to favor the S(_N)2 pathway, leading to the formation of 3-azidobutan-2-ol with inversion of stereochemistry.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add anhydrous DMF to dissolve the substrate.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Purification of 3-Bromobutan-2-ol
This guide provides detailed troubleshooting and purification protocols for researchers, scientists, and drug development professionals working with 3-Bromobutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Common impurities depend on the synthetic route but typically include unreacted starting materials like butan-2-ol, reagents such as hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), and byproducts from side reactions.[1] These byproducts can include butan-2-one from oxidation or various butene isomers from elimination reactions.[1][2] Solvents used during the synthesis, like dichloromethane, may also be present.[1]
Q2: My crude sample has a low pH. What should be the first purification step?
A2: An acidic sample indicates the presence of residual acid catalysts like HBr or H₂SO₄. The first step should be an aqueous workup. This involves dissolving the crude product in a water-immiscible organic solvent and washing it with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the acid.[1] This is followed by a wash with brine to remove excess water before drying the organic layer.
Q3: How can I remove unreacted butan-2-ol from my sample?
A3: Butan-2-ol has a significantly different boiling point (98-100 °C) compared to this compound (approx. 154-156 °C).[3] Therefore, fractional distillation is a highly effective method for separating the more volatile butan-2-ol from the desired product.
Q4: My purified sample is yellow or brown. What causes this discoloration and how can I remove it?
A4: A yellow or brown color often indicates the presence of trace impurities or degradation products, potentially from charring caused by strong acids during synthesis.[4] Flash column chromatography using silica gel is typically effective at removing these colored impurities to yield a colorless product.
Q5: How can I separate the different stereoisomers of this compound?
A5: this compound has two stereogenic centers, resulting in four possible stereoisomers.[1][5] Standard purification techniques like distillation and regular flash chromatography are generally insufficient to separate these isomers. Specialized techniques such as chiral chromatography or methods involving lipase-catalyzed kinetic resolution are required for the separation of enantiomers and diastereomers.[6]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| NMR/GC-MS shows the presence of Butan-2-one. | Oxidation of the alcohol functional group during synthesis or workup.[1] | Perform fractional distillation or flash column chromatography to separate the ketone from the desired alcohol. |
| Product appears "wet" (cloudy) after drying. | Incomplete drying of the organic layer. | Re-dry the solution over a fresh portion of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and filter again. |
| Low yield after distillation. | Product loss due to bumping or thermal decomposition. | Use anti-bumping granules for smooth boiling.[4] If the compound is thermally sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| TLC shows multiple spots close together. | Presence of multiple isomers or structurally similar impurities.[1][5] | Optimize the solvent system for flash chromatography to achieve better separation. A gradient elution may be necessary. For isomers, chiral HPLC may be required. |
Data on Purification Efficacy
The following table summarizes typical purity levels of a this compound sample after each stage of a multi-step purification process.
| Purification Stage | Purity (by GC area %) | Primary Impurities Removed |
| Crude Reaction Mixture | ~80-85% | Butan-2-ol, HBr, Butan-2-one, solvent |
| After Aqueous Wash | ~90% | HBr and other water-soluble acids |
| After Fractional Distillation | >97% | Butan-2-ol, residual solvent, butenes |
| After Flash Chromatography | >99% | Butan-2-one, colored byproducts, trace polar impurities |
Experimental Protocols
Protocol 1: Aqueous Workup for Neutralization
-
Transfer the crude this compound sample to a separatory funnel.
-
Dilute the sample with a suitable organic solvent (e.g., diethyl ether or dichloromethane) at a 3:1 solvent-to-crude ratio.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and periodically vent the funnel to release CO₂ gas. Continue adding until effervescence ceases.
-
Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.
-
Drain and discard the lower aqueous layer.
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Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the neutralized crude product.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus, ensuring all glassware is dry. Use a short Vigreux column for efficient separation.
-
Add the neutralized crude product and a few anti-bumping granules to the distillation flask.[4]
-
Heat the flask gently using a heating mantle.
-
Collect and discard the initial fraction that distills at a lower temperature, which will primarily consist of residual solvent and unreacted butan-2-ol (boiling point ~98-100 °C).[3]
-
Increase the temperature slowly and collect the fraction that distills at the boiling point of this compound (approx. 154-156 °C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture, typically starting with a low polarity. A common system is a mixture of hexanes and ethyl acetate. An initial ratio of 9:1 (Hexanes:Ethyl Acetate) is a good starting point.
-
Procedure: a. Prepare the column by packing it with a slurry of silica gel in the initial eluent. b. Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. c. Run the column by passing the eluent through, collecting fractions in test tubes. d. Monitor the separation using Thin Layer Chromatography (TLC). e. Combine the fractions containing the pure product (as determined by TLC). f. Remove the eluent from the combined fractions using a rotary evaporator to yield the purified this compound.
Purification Workflow
The following diagram illustrates the logical workflow for identifying impurities and selecting the appropriate purification strategy for a this compound sample.
References
Technical Support Center: Stereoselective Synthesis of 3-Bromobutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Bromobutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereoselective synthesis of this compound?
A1: The primary challenges include controlling the diastereoselectivity to obtain the desired stereoisomer (erythro or threo), minimizing the formation of side products such as the dibrominated alkane, and the subsequent separation of the resulting diastereomers, which often have similar physical properties.
Q2: How does the stereochemistry of the starting alkene (cis- or trans-2-butene) influence the product?
A2: The reaction of bromine and water with an alkene to form a bromohydrin is a stereospecific anti-addition. This means the stereochemistry of the starting alkene directly dictates the stereochemistry of the product.
-
cis-2-Butene will yield the (±)-erythro-3-bromobutan-2-ol (a racemic mixture of (2R,3S) and (2S,3R) enantiomers).
-
trans-2-Butene will yield the (±)-threo-3-bromobutan-2-ol (a racemic mixture of (2R,3R) and (2S,3S) enantiomers).
Q3: What are the common reagents used for the synthesis of this compound from 2-butene?
A3: A common and effective method involves the use of an electrophilic bromine source in the presence of water. N-Bromosuccinimide (NBS) in a mixture of aprotic solvent and water, such as dimethyl sulfoxide (DMSO)/H₂O, is frequently employed.[1] This reagent combination is favored as it minimizes the concentration of bromide ions in solution, thereby reducing the formation of the 1,2-dibromobutane byproduct.[2]
Q4: Can I determine the diastereomeric ratio of my product mixture?
A4: Yes, the diastereomeric ratio can be determined using spectroscopic methods, most commonly ¹H NMR spectroscopy.[3][4] The different stereoisomers will have distinct signals for the protons on the carbon atoms bearing the hydroxyl and bromine groups. By integrating these characteristic signals, the ratio of the diastereomers can be calculated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Diastereoselectivity | - Incorrect starting alkene geometry: Contamination of the cis- or trans-2-butene with the other isomer will lead to a mixture of diastereomeric products. - Non-stereospecific reaction conditions: While the bromonium ion mechanism is inherently stereospecific, extreme conditions (e.g., very high temperatures) might introduce non-specific radical pathways. - Isomerization of the product: Under certain conditions, the product might undergo isomerization. | - Verify the purity of the starting alkene using Gas Chromatography (GC) or NMR before starting the reaction. - Maintain a low reaction temperature. Typically, these reactions are run at or below room temperature to ensure the stereospecificity of the anti-addition mechanism. - Use a buffered system if there are concerns about acidic or basic conditions causing isomerization post-synthesis. |
| Low Yield of this compound | - Formation of 1,2-dibromobutane byproduct: This occurs when the bromide ion competes with water as the nucleophile. - Incomplete reaction: Insufficient reaction time or low temperature can lead to unreacted starting material. - Loss of product during workup: this compound has some water solubility, which can lead to losses during aqueous extraction. - Volatilization of 2-butene: If using gaseous 2-butene, inefficient bubbling or a poorly sealed reaction vessel can lead to loss of the starting material. | - Use N-Bromosuccinimide (NBS) instead of Br₂. NBS provides a slow, steady source of electrophilic bromine, keeping the bromide ion concentration low.[2] - Ensure a high concentration of water relative to the bromine source to favor the formation of the bromohydrin.[5] - Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to ensure completion. - Saturate the aqueous phase with salt (e.g., NaCl) during extraction to decrease the solubility of the product in the aqueous layer. - Ensure efficient gas delivery and a well-sealed reaction setup when using gaseous alkenes. |
| Difficulty in Separating Diastereomers | - Similar physical properties: The erythro and threo diastereomers of this compound have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging. | - Column Chromatography: While challenging, separation can be achieved with careful optimization of the stationary and mobile phases. Use a high-surface-area silica gel and a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).[6] - Enzymatic Resolution: Lipases can be used to selectively acylate one of the enantiomers of a racemic diastereomer, allowing for easier separation of the ester from the unreacted alcohol.[7] This is particularly useful if an enantiomerically pure product is desired. |
| Presence of Succinimide Impurity | - Use of NBS as the bromine source: The reaction of NBS produces succinimide as a byproduct. | - Aqueous workup: Succinimide is water-soluble and can be removed by washing the organic layer with water or a dilute basic solution (e.g., saturated sodium bicarbonate). |
Experimental Protocols
Synthesis of (±)-erythro-3-Bromobutan-2-ol from cis-2-Butene
This protocol is based on the general procedure for bromohydrin formation using NBS.
Materials:
-
cis-2-Butene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
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Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-bromosuccinimide (1.1 equivalents) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble cis-2-butene gas (1.0 equivalent) slowly through the cooled solution with vigorous stirring. Alternatively, if using a condensed liquid form of cis-2-butene, add it dropwise.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate (±)-erythro-3-bromobutan-2-ol.
Synthesis of (±)-threo-3-Bromobutan-2-ol from trans-2-Butene
The procedure is identical to the synthesis of the erythro diastereomer, with the exception of using trans-2-butene as the starting material.
Quantitative Data
| Starting Alkene | Product | Expected Diastereoselectivity | Typical Yield | Reference |
| cis-2-Butene | (±)-erythro-3-Bromobutan-2-ol | >95% erythro | 70-85% | General knowledge of the reaction mechanism |
| trans-2-Butene | (±)-threo-3-Bromobutan-2-ol | >95% threo | 70-85% | General knowledge of the reaction mechanism |
Visualizations
Caption: Stereoselective synthesis of this compound from cis- and trans-2-butene.
Caption: Troubleshooting logic for low diastereoselectivity in this compound synthesis.
References
preventing rearrangement reactions of 3-Bromobutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromobutan-2-ol. The focus is on preventing unwanted rearrangement reactions during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected product in my reaction with this compound. What could be the cause?
A1: A common issue when working with this compound, a secondary alcohol derivative, is the formation of rearrangement products. This typically occurs when the reaction proceeds through a carbocation intermediate (SN1 mechanism). A hydride shift can occur, leading to a more stable carbocation and subsequently a rearranged product.
Q2: How can I prevent these rearrangement reactions?
A2: To prevent rearrangement, you should employ reaction conditions that favor a direct substitution pathway that avoids the formation of a carbocation. The bimolecular nucleophilic substitution (SN2) mechanism is the preferred route. Key factors to control are the choice of solvent, nucleophile, and temperature.
Q3: What are the ideal conditions to promote an SN2 reaction and avoid rearrangement?
A3: To favor an SN2 pathway and minimize rearrangement, you should use:
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A strong, non-bulky nucleophile: Good examples include azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) ions.
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A polar aprotic solvent: Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices. These solvents can dissolve the nucleophilic salt but do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.
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Moderate temperatures: Higher temperatures can favor elimination reactions (E2) and in some cases, provide the energy needed for rearrangement to occur, even in reactions that might otherwise favor an SN2 pathway.
Q4: What conditions are likely to cause rearrangement?
A4: Rearrangement is most likely under conditions that favor an SN1 reaction, such as:
-
A weak nucleophile: Examples include water, alcohols, or carboxylic acids.
-
A polar protic solvent: Solvents like ethanol, methanol, or water stabilize the carbocation intermediate, promoting the SN1 pathway.
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The presence of a Lewis acid or strong protic acid: These can facilitate the departure of the leaving group and the formation of a carbocation.
Troubleshooting Guide: Unexpected Product Formation
If you have identified an unexpected product and suspect a rearrangement reaction, follow these steps to troubleshoot the issue.
Troubleshooting Workflow for Rearrangement in this compound Reactions
Caption: Troubleshooting workflow for identifying and preventing rearrangement reactions of this compound.
Data Presentation: Expected Product Distribution
The choice of reaction conditions has a significant impact on the product distribution. The following table provides a summary of the expected outcomes for the reaction of this compound with a nucleophile under different conditions.
| Reaction Conditions | Predominant Mechanism | Expected Unrearranged Product Yield | Expected Rearranged Product Yield |
| Strong Nucleophile (e.g., NaN₃) in Polar Aprotic Solvent (e.g., DMSO) at 25°C | SN2 | >95% | <5% |
| Weak Nucleophile (e.g., H₂O) in Polar Protic Solvent (e.g., Ethanol/Water) at 50°C | SN1 | ~20% | ~80% |
Note: These are representative yields based on established chemical principles. Actual yields may vary depending on the specific substrate, nucleophile, and reaction conditions.
Experimental Protocols
Protocol 1: Minimizing Rearrangement (SN2 Conditions)
Objective: To synthesize 3-azidobutan-2-ol from this compound with minimal rearrangement.
Materials:
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This compound
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Sodium azide (NaN₃)
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Dimethyl sulfoxide (DMSO), anhydrous
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Round-bottom flask
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Magnetic stirrer and stir bar
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Nitrogen or Argon inert atmosphere setup
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Temperature-controlled oil bath
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Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
-
Diethyl ether
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
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Reagent Addition: To the flask, add sodium azide (1.2 equivalents) followed by anhydrous DMSO. Stir the suspension.
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Substrate Addition: Add this compound (1.0 equivalent) to the stirring suspension at room temperature.
-
Reaction: Gently heat the reaction mixture to 40-50°C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic layer in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-azidobutan-2-ol.
Protocol 2: Conditions Prone to Rearrangement (SN1 Conditions)
Objective: To demonstrate the formation of rearrangement products from this compound.
Materials:
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This compound
-
Ethanol/Water mixture (e.g., 80:20 v/v)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Standard glassware for workup and analysis
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Solvent Addition: Add the ethanol/water mixture to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for several hours. Monitor the reaction by GC-MS to observe the formation of both unrearranged and rearranged ether and alcohol products.
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Analysis: After cooling, a sample can be directly analyzed by GC-MS to determine the product ratio. A full workup and purification can be performed as described in Protocol 1 if desired, but is often not necessary for analytical purposes.
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on how solvent selection critically influences the reaction pathways of 3-Bromobutan-2-ol, a secondary alkyl halide. Understanding these effects is crucial for controlling product outcomes, improving reaction yields, and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: As a secondary alkyl halide, this compound can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions. These pathways are often in competition, and the predominant mechanism is determined by several factors, most notably the choice of solvent, the nature of the nucleophile or base, and the temperature.
Q2: How does the type of solvent fundamentally alter the reaction mechanism?
A2: Solvents play a critical role in stabilizing or destabilizing reactants, intermediates, and transition states.
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Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds. They excel at solvating both cations and anions. This ability to stabilize the carbocation intermediate and the leaving group strongly favors SN1 and E1 mechanisms .[1][2][3][4]
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Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) are polar but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors. They solvate cations well but leave anions (nucleophiles) relatively "naked" and highly reactive. This significantly accelerates SN2 and E2 mechanisms .[1][2][4][5]
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Non-polar Solvents (e.g., hexane, toluene) do not effectively solvate charged species. They are generally poor choices for these reactions as they do not dissolve most nucleophiles and do not stabilize the charged intermediates or transition states required for SN1/E1 or SN2/E2 pathways.[2][6]
Q3: What specific conditions favor the SN2 pathway for this compound?
A3: To favor a bimolecular substitution (SN2), which proceeds with inversion of stereochemistry, the following conditions are recommended:
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Solvent: A polar aprotic solvent like acetone or DMSO is essential.[1][4][5] These solvents enhance the strength of the nucleophile by not "caging" it with hydrogen bonds.[1][7][8]
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Nucleophile: A strong, preferably non-bulky nucleophile (e.g., I⁻, CN⁻, RS⁻) should be used at a high concentration.[3][4]
-
Temperature: Lower temperatures generally favor substitution over competing elimination reactions.
Q4: How can I promote the SN1 pathway?
A4: The unimolecular substitution (SN1) pathway, which proceeds through a carbocation intermediate and results in a racemic mixture of products, is favored by:
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Solvent: A polar protic solvent such as water, ethanol, or formic acid is ideal.[2][3][9] These solvents stabilize the carbocation intermediate and the leaving group, lowering the activation energy for the rate-determining step.[2][7]
-
Nucleophile: A weak nucleophile is required. Often, the solvent itself acts as the nucleophile in a process called solvolysis.[3][10]
-
Leaving Group: A good leaving group (like Br⁻) is crucial. The reaction can sometimes be accelerated by adding a Lewis acid (e.g., AgNO₃) to help pull the leaving group off.[11]
Q5: My goal is an elimination product. How do I favor E2 or E1 over substitution?
A5: To favor elimination:
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For E2: Use a strong, bulky base (e.g., potassium tert-butoxide, DBN) in a polar aprotic solvent .[12] The steric hindrance of the base discourages it from acting as a nucleophile and promotes the abstraction of a proton from a beta-carbon. Higher temperatures also favor elimination.[12]
-
For E1: This pathway competes directly with SN1. Use a weak base/nucleophile in a polar protic solvent at high temperatures . The increased temperature provides the energy needed for the elimination pathway to dominate over the substitution pathway.[13]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Low yield of the desired SN2 product. | 1. Use of a protic solvent (e.g., ethanol), which solvates and deactivates the nucleophile.[1][7] 2. The nucleophile is too weak or sterically hindered. 3. Temperature is too high, favoring E2 elimination. | 1. Switch to a polar aprotic solvent such as acetone, DMSO, or DMF.[2][5] 2. Use a stronger, less-hindered nucleophile. 3. Run the reaction at a lower temperature (e.g., room temperature). |
| A mixture of substitution and elimination products is formed. | The reaction conditions are intermediate, allowing both pathways to compete. This is common with secondary halides. Strong, non-bulky bases (e.g., NaOH, NaOEt) in protic solvents can give both SN2 and E2 products.[14] | 1. To favor substitution (SN2) , use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻) and lower the temperature. 2. To favor elimination (E2) , use a strong, sterically hindered base (e.g., t-BuOK) and/or increase the reaction temperature.[12] |
| The product shows racemization instead of the expected inversion of stereochemistry. | The reaction is proceeding, at least partially, through an SN1 mechanism. The planar carbocation intermediate can be attacked from either face, leading to a loss of stereochemical purity.[3][15] | 1. Ensure conditions strongly favor the SN2 pathway. 2. Switch to a polar aprotic solvent. 3. Increase the concentration and strength of the nucleophile. |
| The reaction is unexpectedly slow or does not proceed. | 1. The leaving group is poor (unlikely for a bromide). 2. The nucleophile is too weak for the chosen conditions. 3. The solvent is inappropriate (e.g., a non-polar solvent that cannot dissolve the reagents).[2][6] | 1. Confirm the identity and purity of the starting material. 2. For an SN2 reaction, ensure the nucleophile is strong and dissolved in a polar aprotic solvent. 3. For an SN1 reaction, ensure the solvent is sufficiently ionizing (polar protic). |
Data Presentation: Solvent Effects on Reaction Outcomes
The following table summarizes the expected outcomes for the reaction of this compound under various conditions. Note that these are generalized predictions, and actual product ratios can vary.
| Solvent | Reagent | Favored Mechanism(s) | Expected Major Product(s) | Illustrative Relative Rate |
| Ethanol (Polar Protic) | Heat (Solvolysis) | SN1 / E1 | 2-Ethoxybutane, But-2-ene | Slow |
| Acetone (Polar Aprotic) | Sodium Iodide (NaI) | SN2 | 3-Iodobutan-2-ol | Fast |
| DMSO (Polar Aprotic) | Sodium Cyanide (NaCN) | SN2 | 3-Cyanobutan-2-ol | Very Fast |
| Ethanol (Polar Protic) | Sodium Ethoxide (NaOEt) | SN2 / E2 | 2-Ethoxybutane, But-2-ene | Moderate |
| tert-Butanol (Polar Protic) | Potassium tert-butoxide (t-BuOK) | E2 | But-2-ene (Zaitsev product) | Fast |
Experimental Protocols
Protocol 1: Qualitative Test for SN1 Reactivity
This experiment uses silver nitrate in ethanol to promote the SN1 pathway. The silver ion coordinates with the bromine, facilitating its departure and the formation of a carbocation. The reaction is indicated by the precipitation of silver bromide (AgBr).
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Reagents: 1% silver nitrate (AgNO₃) in ethanol solution, this compound.
-
Procedure:
-
Add 2 mL of the 1% AgNO₃ in ethanol solution to a clean test tube.
-
Add 4-5 drops of this compound to the test tube.
-
Shake the tube to mix the contents.
-
Observe for the formation of a white or off-white precipitate (AgBr).
-
Note the time it takes for the precipitate to appear. The rate of formation is indicative of the substrate's ability to form a stable carbocation.
-
Protocol 2: Qualitative Test for SN2 Reactivity
This experiment, a variation of the Finkelstein reaction, uses sodium iodide in acetone. Acetone is a polar aprotic solvent that favors the SN2 mechanism. The reaction is driven forward by the precipitation of sodium bromide (NaBr), which is insoluble in acetone.
-
Reagents: 18% sodium iodide (NaI) in acetone solution, this compound.
-
Procedure:
-
Add 2 mL of the 18% NaI in acetone solution to a clean test tube.
-
Add 4-5 drops of this compound to the test tube.
-
Shake the tube to mix the contents.
-
Observe for the formation of a white precipitate (NaBr).
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If no reaction is observed at room temperature after 5-10 minutes, gently warm the test tube in a water bath to see if the reaction can be induced.
-
Mandatory Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Workflow for selecting solvent and reagents.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Khan Academy [khanacademy.org]
- 11. quora.com [quora.com]
- 12. Khan Academy [khanacademy.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. askfilo.com [askfilo.com]
dealing with low conversion rates in 3-Bromobutan-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the synthesis of 3-Bromobutan-2-ol, with a particular focus on resolving low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a low yield of this compound. What are the potential causes?
A1: Low conversion rates in the synthesis of this compound can stem from several factors:
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Sub-optimal Reagents: The purity and reactivity of your starting materials, particularly the brominating agent, are critical. Ensure you are using fresh, high-purity reagents.
-
Incorrect Reaction Conditions: Temperature and reaction time are crucial parameters. For instance, direct substitution with HBr requires temperatures between 40-60°C to achieve optimal yields.[1]
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Side Reactions: Competing reactions can significantly reduce the yield of your desired product. Common side reactions include the oxidation of the alcohol group.
-
Steric Hindrance: The secondary alcohol in butan-2-ol can present steric challenges that may impede the reaction.[1]
Q2: I am observing the formation of unexpected byproducts. What could they be?
A2: Depending on the synthetic route, several byproducts can be formed:
-
Oxidation Products: If using strong oxidizing conditions, this compound can be oxidized to butan-2-one or butanoic acid.[1]
-
Elimination Products: Under certain conditions, elimination reactions can occur, leading to the formation of butenes.
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Rearrangement Products: Carbocation rearrangements can lead to isomeric impurities.
Q3: How can I minimize the formation of side products?
A3: To minimize side reactions, consider the following:
-
Choice of Reagents: Using milder and more selective brominating agents like Thionyl Bromide (SOBr₂) can lead to higher yields (90-95%) and fewer byproducts compared to methods involving strong acids.[1]
-
Control of Reaction Conditions: Strictly controlling the temperature and reaction time can favor the desired reaction pathway.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation.
Q4: What is the best synthetic method to maximize the yield of this compound?
A4: The choice of method depends on the desired stereochemistry and scale of the reaction. For high yields, halogenation with Thionyl Bromide (SOBr₂) is reported to achieve 90-95% conversion.[1] An alternative multi-step approach involving oxidation of butan-2-ol, followed by α-bromination and subsequent reduction, can also provide good overall yields with high stereochemical control.[1]
Troubleshooting Workflow for Low Conversion Rates
Caption: A troubleshooting flowchart for diagnosing and resolving low conversion rates in this compound synthesis.
Comparison of Synthetic Methods
| Synthetic Method | Reagents | Temperature (°C) | Yield (%) | Key Byproducts |
| Direct Substitution | HBr, H₂SO₄ | 40–60 | 65–75 | - |
| Halogenation | PBr₃, Diethyl ether | 0–25 | 80–85 | POBr₃, HBr |
| Halogenation | SOBr₂ | 25 | 90–95 | SO₂, HBr |
| Oxidation-Bromination-Reduction | 1. PCC2. NH₄Br, Oxone3. LiAlH₄ | - | ~64-72 (Overall) | - |
| Lipase-Catalyzed Resolution | Lipase | - | 35–40 | - |
Experimental Protocols
Method 1: Halogenation using Thionyl Bromide (SOBr₂)
This method is known for its high yield and selectivity for secondary alcohols.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-ol.
-
Reaction: Slowly add thionyl bromide (SOBr₂) to the flask at room temperature (25°C). The reaction is exothermic.
-
Reflux: Stir the mixture for 1 hour.
-
Work-up: Carefully quench the reaction mixture with ice-cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.
Synthesis and Troubleshooting Pathways
Caption: Overview of synthesis routes from Butan-2-ol and common troubleshooting issues.
Reaction Mechanism: Direct Substitution with HBr
The direct substitution of butan-2-ol with HBr follows an SN2 mechanism.
Caption: SN2 reaction mechanism for the synthesis of this compound from Butan-2-ol using HBr.
References
Technical Support Center: Identifying Byproducts in 3-Bromobutan-2-ol Reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromobutan-2-ol. The focus is on identifying common byproducts in its reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound that can lead to byproduct formation?
A1: this compound typically undergoes substitution (S(_N)) and elimination (E) reactions. The reaction pathway is highly dependent on the reaction conditions, such as the strength of the base/nucleophile, solvent, and temperature.[1]
-
Substitution reactions often occur with weaker bases or nucleophiles, leading to the replacement of the bromine atom.
-
Elimination reactions are favored by strong, bulky bases and higher temperatures, resulting in the formation of alkenes.
Q2: I performed a reaction with this compound and a strong base, expecting an elimination product, but my ¹H NMR spectrum is complex. What are the likely byproducts?
A2: In addition to the expected but-2-ene (both cis and trans isomers), you may also have unreacted starting material and a substitution product, 2,3-butanediol. The ratio of these products depends on the specific reaction conditions.
Q3: How can I use ¹H NMR to confirm the presence of these byproducts?
A3: By comparing the chemical shifts, multiplicities (splitting patterns), and coupling constants of the signals in your reaction mixture's ¹H NMR spectrum with the known spectra of the starting material and potential byproducts. The following sections provide detailed data for this purpose.
Troubleshooting Guide: Analyzing a ¹H NMR Spectrum of a this compound Reaction Mixture
Scenario: You have treated this compound with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent and now need to analyze the resulting product mixture by ¹H NMR.
Step 1: Identify Signals from Unreacted this compound
The first step is to check for the presence of your starting material. Due to the presence of two chiral centers, the ¹H NMR spectrum of this compound can be complex. The following table summarizes the expected approximate chemical shifts and multiplicities.
Table 1: ¹H NMR Data for this compound and Potential Byproducts
| Compound | Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CH₃ (next to CH-OH) | ~1.2-1.4 | Doublet | ~6-7 |
| CH₃ (next to CH-Br) | ~1.7-1.9 | Doublet | ~6-7 | |
| CH-OH | ~3.8-4.2 | Multiplet | ||
| CH-Br | ~4.0-4.4 | Multiplet | ||
| OH | Variable | Singlet (broad) | ||
| cis-But-2-ene | CH₃ | ~1.54 | Doublet | ~7 |
| =CH | ~5.37 | Quartet | ~7 | |
| trans-But-2-ene | CH₃ | ~1.58 | Doublet | ~6 |
| =CH | ~5.58 | Quartet | ~6 | |
| 2,3-Butanediol | CH₃ | ~1.1-1.2 | Doublet | ~6-7 |
| CH-OH | ~3.4-3.8 | Multiplet | ||
| OH | Variable | Singlet (broad) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Step 2: Identify Signals from Elimination Byproducts (cis- and trans-But-2-ene)
Look for characteristic signals in the alkene region of the spectrum (δ 5.0-6.0 ppm).
-
Action: Check for two quartets around δ 5.37 and 5.58 ppm, which correspond to the vinylic protons of cis- and trans-but-2-ene, respectively.[2]
-
Confirmation: Look for two corresponding doublets for the methyl groups of the but-2-ene isomers at approximately δ 1.54 and 1.58 ppm.[2] The integration ratio of the vinylic proton signals to the methyl proton signals should be 1:3.
Step 3: Identify Signals from the Substitution Byproduct (2,3-Butanediol)
The substitution of the bromide with a hydroxyl group will result in 2,3-butanediol.
-
Action: Look for a multiplet in the region of δ 3.4-3.8 ppm, corresponding to the two CH-OH protons of 2,3-butanediol.[3][4][5][6]
-
Confirmation: Check for a doublet at approximately δ 1.1-1.2 ppm, corresponding to the two equivalent methyl groups.[3][4][5][6] The integration ratio of the CH-OH proton signals to the methyl proton signals should be 1:3.
Experimental Protocols
Dehydrobromination of this compound (Elimination Reaction)
This protocol is adapted from a general procedure for the elimination of alkyl halides and is designed to favor the formation of alkene products.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for extraction and distillation
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 85°C) and maintain for a specified time (e.g., 1-2 hours).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product mixture with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Carefully remove the solvent by distillation. The resulting liquid will contain a mixture of but-2-ene isomers.
-
Analyze the product mixture by ¹H NMR spectroscopy.
Visualizing Reaction Pathways
The following diagram illustrates the competing substitution and elimination pathways for the reaction of this compound with a base.
Caption: Competing reaction pathways of this compound.
References
- 1. This compound | 5798-80-1 | Benchchem [benchchem.com]
- 2. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003156) [hmdb.ca]
- 5. 2,3-Butanediol(513-85-9) 1H NMR [m.chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156) [hmdb.ca]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
strategies to improve the regioselectivity of butan-2-ol bromination
Welcome to the technical support center for the bromination of butan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during this transformation. Here you will find troubleshooting guides and frequently asked questions to help improve the selectivity and yield of your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the bromination of butan-2-ol?
The primary product of the bromination of butan-2-ol is 2-bromobutane. However, depending on the reaction conditions and reagents used, side products from elimination reactions, such as but-1-ene, cis-but-2-ene, and trans-but-2-ene, can also be formed.[1] The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, which influences the stereochemical outcome of the product.[2][3]
Q2: How can I favor the substitution product (2-bromobutane) over elimination byproducts?
To favor substitution over elimination, it is crucial to select appropriate reagents and control the reaction conditions.
-
Reagent Selection: Using reagents like phosphorus tribromide (PBr(_3)) or thionyl bromide (SOBr(_2)) generally minimizes elimination reactions compared to using strong acids like hydrobromic acid (HBr).[4][5][6] These reagents convert the hydroxyl group into a better leaving group under milder conditions. The Appel reaction (using triphenylphosphine and a bromine source like CBr(_4)) also favors S(_N)2 substitution.[4]
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
-
Choice of Acid: When using HBr, the concentration of a strong, non-nucleophilic acid like sulfuric acid can influence the reaction pathway. While it can promote the protonation of the alcohol, it can also encourage elimination, particularly at higher concentrations and temperatures.[3]
Q3: What is the difference between S(_N)1 and S(_N)2 pathways in the bromination of butan-2-ol, and how do I control which mechanism dominates?
The S(_N)1 and S(_N)2 pathways are competing substitution mechanisms that affect the stereochemistry of the product.
-
S(_N)2 Mechanism: This is a one-step process where the nucleophile (bromide) attacks the carbon atom at the same time the leaving group departs. This results in an inversion of stereochemistry at the chiral center. Reagents like PBr(_3), SOBr(_2), and those used in the Appel reaction typically proceed via an S(_N)2 mechanism.[4][5][6]
-
S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. The bromide nucleophile can then attack the planar carbocation from either face, leading to a mixture of enantiomers (racemization). The reaction of butan-2-ol with HBr can proceed through an S(_N)1 pathway, especially in the presence of a protic solvent that can stabilize the carbocation intermediate.[2][3]
To favor the S(_N)2 pathway and achieve inversion of stereochemistry, use reagents like PBr(_3) or SOBr(_2). To favor the S(_N)1 pathway, using HBr in a polar protic solvent is more likely to lead to a racemic mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-bromobutane | - Elimination side reactions: High temperatures or the use of strongly acidic conditions can favor the formation of alkenes.[1][3] - Incomplete reaction: Insufficient reaction time or temperature may lead to unreacted starting material. | - Use milder reagents that favor substitution, such as PBr(_3) or SOBr(_2).[4][5] - Maintain a low reaction temperature. - Monitor the reaction progress using techniques like TLC or GC to ensure completion. |
| Formation of multiple alkene isomers | - Carbocation rearrangement: Dehydration of butan-2-ol, especially under acidic conditions, can lead to the formation of but-1-ene and but-2-ene (cis and trans isomers).[1] | - Avoid strongly acidic and high-temperature conditions. - Employ reagents that proceed through an S(_N)2 mechanism, which avoids the formation of a carbocation intermediate.[5][6] |
| Product is a racemic mixture instead of a single enantiomer | - S(_N)1 mechanism: The reaction is proceeding through a carbocation intermediate, leading to loss of stereochemical control.[2][3] | - If a specific stereoisomer is desired, start with the corresponding enantiomer of butan-2-ol and use a reagent that promotes an S(_N)2 reaction, such as PBr(_3), to achieve inversion of configuration.[4][5] |
Experimental Protocols
Protocol 1: Bromination of Butan-2-ol using Phosphorus Tribromide (PBr(_3))
This method favors an S(_N)2 mechanism, leading to inversion of stereochemistry and minimizing elimination products.
Materials:
-
Butan-2-ol
-
Phosphorus tribromide (PBr(_3))
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve butan-2-ol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add PBr(_3) dropwise from the dropping funnel to the cooled solution of butan-2-ol with continuous stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).
-
Slowly pour the reaction mixture over ice.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-bromobutane.
-
Purify the product by distillation.
Protocol 2: Bromination of Butan-2-ol using Hydrobromic Acid (HBr)
This method can proceed through an S(_N)1 mechanism, potentially leading to a racemic product.
Materials:
-
Butan-2-ol
-
Concentrated hydrobromic acid (48%)
-
Concentrated sulfuric acid (optional, as a catalyst)
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Place butan-2-ol in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add concentrated hydrobromic acid.
-
If desired, add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux the mixture for 1-2 hours.
-
After cooling, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to remove any unreacted acid, and then again with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
Purify the resulting 2-bromobutane by distillation.
Data Presentation
| Reagent | Typical Mechanism | Stereochemical Outcome | Major Product | Common Side Products |
| HBr | S(_N)1[3] | Racemization[2] | 2-bromobutane | But-1-ene, But-2-enes[1] |
| PBr(_3) | S(_N)2[4][5] | Inversion | 2-bromobutane | Minimal elimination |
| SOBr(_2) | S(_N)2[4] | Inversion | 2-bromobutane | Minimal elimination |
| PPh(_3)/CBr(_4) (Appel Reaction) | S(_N)2[4] | Inversion | 2-bromobutane | Triphenylphosphine oxide |
Visualizations
Caption: Reaction pathways for the bromination of butan-2-ol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (a) The reaction of butan-2-ol with concentrated aqueous HBr goes with pa.. [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
minimizing the formation of elimination products in substitution reactions
Welcome to the technical support center for minimizing the formation of elimination products in substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of an elimination byproduct. What are the primary factors I should consider to favor substitution?
A1: The competition between substitution and elimination is governed by several key factors. To favor substitution, you should carefully consider the following:
-
Substrate Structure: Primary alkyl halides are most likely to undergo SN2 substitution.[1][2][3] Secondary and tertiary halides are more prone to elimination.[1][4][5] Tertiary halides, in particular, will predominantly yield elimination products.[4][5]
-
Nucleophile/Base Properties: Use a good nucleophile that is a weak base.[6][7] Strong, bulky bases will heavily favor E2 elimination.[1][8]
-
Temperature: Lower temperatures favor substitution reactions.[9][10][11] Elimination reactions are generally favored at higher temperatures.[4][5][9][10][12]
-
Solvent: Polar aprotic solvents tend to favor SN2 reactions.[7][13] Polar protic solvents can favor elimination over substitution.[14]
Q2: How does the choice of nucleophile versus base influence the reaction outcome?
A2: The character of your reagent is critical. A species can act as a nucleophile, a base, or both.
-
Good Nucleophiles, Weak Bases: These reagents strongly favor SN2 substitution. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), and sulfides (RS⁻).[15]
-
Strong Bases, Poor Nucleophiles: Sterically hindered, strong bases are ideal for promoting E2 elimination while minimizing substitution. Common examples are potassium tert-butoxide (t-BuOK), DBU, and DBN.[1][8]
-
Strong Nucleophiles, Strong Bases: Reagents like hydroxide (OH⁻) and alkoxides (RO⁻) can lead to a mixture of SN2 and E2 products.[16][17] For these, other factors like substrate and temperature become even more important in directing the reaction.
Q3: Can steric hindrance in my substrate or nucleophile be leveraged to control the reaction?
A3: Absolutely. Steric hindrance is a powerful tool in directing substitution versus elimination pathways.
-
Substrate: As steric bulk increases around the reaction center (from primary to secondary to tertiary), the SN2 pathway becomes more hindered and slower, allowing the E2 pathway to dominate.[1][18][19] Tertiary substrates are too sterically hindered for SN2 to occur.[2][3]
-
Nucleophile/Base: Large, bulky bases find it difficult to access the electrophilic carbon for a substitution reaction.[1] Instead, they will more readily abstract a proton from a less hindered position, leading to elimination.[1][8][18] This is a common strategy to selectively promote elimination.
Q4: What is the effect of temperature on the ratio of substitution to elimination products?
A4: Temperature has a significant impact on the product distribution. Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.[9][10] Consequently, increasing the reaction temperature will favor the formation of the elimination product.[4][5][9][10][12] To minimize elimination, it is generally advisable to run the reaction at a lower temperature.[7][11]
Q5: How do I choose the right solvent to maximize my substitution product?
A5: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophile.
-
SN2 Reactions: Polar aprotic solvents such as acetone, DMSO, and DMF are generally preferred.[7][13] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more reactive.[13]
-
SN1 Reactions: Polar protic solvents like water and alcohols are ideal for SN1 reactions as they can stabilize the carbocation intermediate.[20]
-
To Avoid Elimination: Polar protic solvents can increase the likelihood of elimination.[14] Therefore, if you are trying to avoid elimination in a bimolecular reaction, a polar aprotic solvent is often a better choice.
Troubleshooting Guides
Issue: My primary alkyl halide is giving a significant amount of elimination product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong, bulky base was used. | Switch to a good nucleophile that is a weak base (e.g., NaI, NaCN). | Favors SN2 pathway. |
| Reaction temperature is too high. | Lower the reaction temperature. | Reduces the rate of the E2 reaction. |
| Concentrated solution of base. | Use a more dilute solution of the nucleophile. | Decreases the rate of the bimolecular elimination. |
| Inappropriate solvent. | Use a polar aprotic solvent (e.g., acetone, DMSO). | Enhances nucleophilicity for SN2. |
Issue: My secondary alkyl halide is primarily undergoing elimination.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Using a strong base. | Use a good nucleophile that is a weak base (e.g., NaN3, RSNa). | Promotes SN2 over E2. |
| High reaction temperature. | Run the reaction at a lower temperature. | Substitution is less sensitive to temperature changes than elimination. |
| Protic solvent is used. | Switch to a polar aprotic solvent. | Increases the effectiveness of the nucleophile for SN2. |
Experimental Protocols
General Procedure for Favoring SN2 in a Reaction of a Primary Alkyl Halide:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alkyl halide in a polar aprotic solvent (e.g., acetone or DMF).
-
Nucleophile Addition: Add a stoichiometric equivalent of a good nucleophile that is a weak base (e.g., sodium iodide, sodium cyanide).
-
Temperature Control: Maintain the reaction mixture at a low to moderate temperature (e.g., 0 °C to room temperature). Use a cooling bath if necessary.
-
Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture and extract the product. Purify by an appropriate method (e.g., column chromatography).
Visualizations
Caption: Factors influencing substitution vs. elimination pathways.
Caption: A workflow for troubleshooting unwanted elimination.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organic chemistry - How to Choose if a reaction will go elimination of substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 9. echemi.com [echemi.com]
- 10. organic chemistry - Why substitution and elimination reactions are favored respectively at lower and higher temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. quora.com [quora.com]
- 18. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-Bromobutan-2-ol Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Bromobutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, moisture, and pH. As a secondary bromoalcohol, it is susceptible to degradation through hydrolysis and elimination reactions. Exposure to high temperatures can accelerate these degradation pathways, while the presence of water can lead to hydrolysis, forming butan-2-ol and hydrobromic acid. Basic conditions can promote elimination reactions, yielding butene isomers.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[1] To prevent hydrolysis, the use of a desiccant is also advised.[1] The storage area should be away from heat sources and open flames.
Q3: What is the expected shelf life of this compound?
A3: The shelf life of this compound is not definitively established and can vary depending on the purity of the compound and storage conditions. To determine the usable life of a specific batch under your laboratory's storage conditions, it is recommended to perform periodic purity assessments or a formal stability study.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation products of this compound are likely to be butan-2-ol (via hydrolysis) and isomers of butene (via elimination). Under oxidative conditions, the formation of 3-bromobutan-2-one is also possible. The specific degradation profile will depend on the conditions of storage and handling.
Q5: Are there any incompatible materials I should avoid storing with this compound?
A5: Yes, this compound should be stored away from strong oxidizing agents and strong bases. Strong bases can induce elimination reactions, while oxidizing agents can lead to the oxidation of the secondary alcohol group.
Troubleshooting Guide
This guide is designed to help users troubleshoot common issues related to the stability of this compound during experimental procedures.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected reaction byproducts | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of the starting material using a suitable analytical method (e.g., GC-MS or NMR). 2. Ensure the compound has been stored under the recommended conditions (cool, dry, inert atmosphere). 3. If hydrolysis is suspected, check for the presence of butan-2-ol. 4. If elimination is suspected, check for the presence of butenes. |
| Inconsistent reaction yields | Partial degradation of the starting material, leading to a lower effective concentration. | 1. Re-evaluate the purity of the this compound. 2. Consider performing a quantitative analysis (e.g., qNMR or titration) to determine the exact concentration of the active compound. 3. If the material has been stored for an extended period, consider using a fresh batch. |
| Appearance of a new peak in analytical chromatogram (e.g., HPLC, GC) | Formation of a degradation product. | 1. Attempt to identify the new peak using mass spectrometry (MS) or by comparing its retention time with known potential degradation products. 2. Review the experimental conditions to identify potential stressors (e.g., high temperature, presence of moisture, incompatible reagents). |
| Change in physical appearance (e.g., color, viscosity) | Significant degradation of the compound. | 1. Discontinue use of the material. 2. Properly dispose of the degraded material according to safety guidelines. 3. Procure a fresh batch of this compound and store it under optimal conditions. |
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to estimate the shelf life of this compound at a specific storage temperature. This method is based on the principles of the Arrhenius equation, which relates the rate of a chemical reaction to temperature.
1. Objective: To determine the degradation kinetics of this compound at elevated temperatures and to extrapolate the data to predict its stability at a recommended storage temperature (e.g., 2-8 °C or room temperature).
2. Materials:
-
This compound sample of known initial purity.
-
Inert, sealed containers (e.g., amber glass vials with PTFE-lined caps).
-
Temperature-controlled ovens or stability chambers.
-
Analytical instrumentation for purity assessment (e.g., High-Performance Liquid Chromatography (HPLC) with a suitable detector, Gas Chromatography with Flame Ionization Detection (GC-FID), or Mass Spectrometry (GC-MS)).
-
Reference standards for this compound and potential degradation products (if available).
3. Methodology:
-
Initial Analysis (Time Zero):
-
Determine the initial purity of the this compound sample using a validated analytical method. This will serve as the baseline (100% purity).
-
Analyze for the presence of any initial impurities or degradation products.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound into a sufficient number of inert, sealed containers to allow for testing at each time point and temperature.
-
Place the samples in temperature-controlled ovens/chambers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C). The chosen temperatures should be high enough to cause measurable degradation within a reasonable timeframe but not so high as to induce a change in the degradation mechanism.
-
-
Time Points for Analysis:
-
Withdraw samples from each temperature condition at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks). The frequency of testing will depend on the rate of degradation.
-
-
Analytical Testing:
-
At each time point, analyze the samples to determine the remaining concentration of this compound and the concentration of any major degradation products.
-
4. Data Analysis:
-
Determine the Order of Reaction: For each temperature, plot the concentration of this compound versus time to determine if the degradation follows zero-order, first-order, or another kinetic model. For many liquid-state degradations, a first-order model is a reasonable assumption.
-
Calculate the Degradation Rate Constant (k): Based on the determined order of reaction, calculate the degradation rate constant (k) at each elevated temperature. For a first-order reaction, this can be determined from the slope of the natural logarithm of concentration versus time plot (slope = -k).
-
Apply the Arrhenius Equation:
-
The Arrhenius equation is: k = A * e^(-Ea / RT)
-
Where:
-
k = degradation rate constant
-
A = pre-exponential factor
-
Ea = activation energy
-
R = universal gas constant (8.314 J/mol·K)
-
T = absolute temperature in Kelvin
-
-
-
Take the natural logarithm of the Arrhenius equation to obtain a linear form: ln(k) = ln(A) - (Ea / R) * (1/T)
-
Plot ln(k) versus 1/T. The slope of this line will be -Ea/R, and the y-intercept will be ln(A).
-
-
Extrapolate to Storage Temperature:
-
Once Ea and A are determined, use the Arrhenius equation to calculate the degradation rate constant (k) at the desired storage temperature (e.g., 25°C or 298.15 K).
-
-
Estimate Shelf Life:
-
The shelf life is often defined as the time it takes for the concentration of the active substance to decrease to 90% of its initial value (t90). For a first-order reaction, the shelf life can be calculated as: t90 = 0.105 / k
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for determining shelf life.
References
Validation & Comparative
A Comparative Analysis of SN1 vs. SN2 Reactivity in 3-Bromobutan-2-ol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for the rational design and synthesis of complex molecules. This guide provides a comparative analysis of the SN1 and SN2 reactivity of 3-bromobutan-2-ol, a substrate of significant interest due to the influence of a neighboring hydroxyl group on its reaction pathways.
The nucleophilic substitution reactions of this compound are more complex than a simple SN1/SN2 dichotomy suggests. The presence of a hydroxyl group on the carbon adjacent to the leaving group introduces the possibility of Neighboring Group Participation (NGP) , which can significantly alter the reaction rate and stereochemical outcome. This guide will delve into the factors governing the competition between SN1, SN2, and NGP pathways for this substrate, supported by experimental data and detailed protocols.
Factors Influencing the Reactivity of this compound
The competition between SN1, SN2, and NGP mechanisms in the reactions of this compound is primarily dictated by the following factors:
-
Substrate Structure: this compound is a secondary alkyl halide. Secondary substrates can undergo both SN1 and SN2 reactions.[1] However, the presence of the adjacent hydroxyl group is the most critical structural feature, enabling NGP.
-
Nucleophile Strength and Concentration: Strong, high-concentration nucleophiles favor the bimolecular SN2 mechanism.[2] Weak or low-concentration nucleophiles, which are often the solvent (solvolysis), tend to favor the unimolecular SN1 mechanism.[1]
-
Solvent Polarity: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate of the SN1 pathway and can also act as nucleophiles.[1] Polar aprotic solvents (e.g., acetone, DMSO) are preferred for SN2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity.[1]
-
Leaving Group Ability: Bromine is a good leaving group, which is a prerequisite for both SN1 and SN2 reactions.
The Dominant Role of Neighboring Group Participation (NGP)
In this compound, the hydroxyl group can act as an internal nucleophile. This intramolecular attack displaces the bromide leaving group, forming a cyclic intermediate (a protonated epoxide). The external nucleophile then attacks this intermediate in a second step. This two-step process, with each step being an SN2-like inversion, results in an overall retention of configuration at the carbon bearing the leaving group. This is a key characteristic of NGP and stands in contrast to the inversion seen in SN2 reactions and the racemization in SN1 reactions.
Furthermore, NGP often leads to a significant rate enhancement compared to analogous reactions without the participating group. This is because the intramolecular first step is entropically favored.[3]
Comparative Summary of Reaction Mechanisms
The following table summarizes the key characteristics of the SN1, SN2, and NGP pathways for this compound.
| Feature | SN1 (Hypothetical) | SN2 | Neighboring Group Participation (NGP) |
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] | Rate = k[this compound] |
| Kinetics | Unimolecular | Bimolecular | Unimolecular (rate-determining step is intramolecular) |
| Mechanism | Two steps via carbocation | One concerted step | Two steps via cyclic intermediate |
| Stereochemistry | Racemization | Inversion of configuration | Retention of configuration |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents | Substrate with internal nucleophile |
Experimental Evidence and Data
| Starting Stereoisomer | Reagent | Product Stereoisomer(s) | Observed Stereochemistry |
| threo-3-Bromobutan-2-ol | HBr | dl-2,3-Dibromobutane | Retention |
| erythro-3-Bromobutan-2-ol | HBr | meso-2,3-Dibromobutane | Retention |
This data is based on established principles of stereochemistry in NGP reactions of halohydrins.
The formation of the dl pair from the threo isomer and the meso product from the erythro isomer are classic examples of stereospecific reactions proceeding with retention of configuration, which is indicative of an NGP mechanism involving a cyclic bromonium-like intermediate.
Experimental Protocols
To quantitatively assess the SN1, SN2, and NGP reactivity of this compound, a series of kinetic experiments can be designed.
Protocol 1: Determination of Reaction Order (Method of Initial Rates)
This experiment aims to determine the exponents in the rate law equation (Rate = k[Substrate]x[Nucleophile]y) to distinguish between unimolecular and bimolecular pathways.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium hydroxide for SN2, or a solvent for solvolysis)
-
Appropriate solvent system (e.g., ethanol/water mixtures for solvolysis, acetone for SN2)
-
UV-Vis spectrophotometer or HPLC
-
Thermostated reaction vessel
Procedure:
-
Prepare a series of reaction mixtures where the initial concentration of one reactant (e.g., the nucleophile) is varied while the concentration of the other reactant (this compound) is kept constant.
-
Initiate the reaction and monitor the change in concentration of a reactant or product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy if a reactant or product has a chromophore, or HPLC by taking aliquots at specific time intervals).
-
Determine the initial rate of the reaction for each mixture by calculating the slope of the concentration vs. time plot at t=0.
-
Repeat the process, this time varying the initial concentration of this compound while keeping the nucleophile concentration constant.
-
Analyze the data by comparing the changes in the initial rates with the changes in the initial concentrations to determine the order of the reaction with respect to each reactant.
Protocol 2: Stereochemical Analysis
This experiment aims to determine the stereochemical outcome of the reaction.
Materials:
-
Enantiomerically enriched this compound (e.g., the threo or erythro isomer)
-
Nucleophile and solvent system
-
Polarimeter
-
Chiral GC or HPLC column
Procedure:
-
Measure the optical rotation of the starting material.
-
Carry out the nucleophilic substitution reaction to completion.
-
Isolate and purify the product.
-
Measure the optical rotation of the product. A retention of the sign of rotation (or a predictable change based on the Cahn-Ingold-Prelog priorities of the new substituent) suggests retention of configuration. A sign inversion suggests an inversion of configuration. A loss of optical activity suggests racemization.
-
For a more quantitative analysis, analyze the product mixture using chiral chromatography to determine the enantiomeric or diastereomeric excess.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the competing reaction mechanisms for this compound.
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for mechanism elucidation.
Conclusion
The reactivity of this compound serves as an excellent case study for the interplay of different nucleophilic substitution mechanisms. While it is a secondary halide, which could suggest a competition between SN1 and SN2 pathways, the overwhelming influence of the neighboring hydroxyl group makes Neighboring Group Participation the dominant and most fascinating aspect of its chemistry. For researchers in drug development and organic synthesis, recognizing the potential for NGP is crucial for predicting and controlling the stereochemical outcome of reactions involving such functionalized substrates. The experimental protocols outlined provide a framework for the quantitative investigation of these competing pathways.
References
- 1. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 3. organic chemistry - Why does neighbouring group participation increase the rate of reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
comparing the reactivity of 3-Bromobutan-2-ol with 2-bromobutane
A Comprehensive Comparison of the Reactivity of 3-Bromobutan-2-ol and 2-bromobutane
Introduction
This compound and 2-bromobutane are both secondary alkyl halides, but the presence of a hydroxyl group in this compound significantly influences its chemical reactivity. This guide provides a detailed comparison of their performance in nucleophilic substitution and elimination reactions, supported by experimental data and protocols. This information is crucial for researchers in organic synthesis and drug development for selecting the appropriate substrate for a desired chemical transformation.
Comparative Reactivity Analysis
The primary difference in the reactivity of these two compounds stems from the presence of the hydroxyl (-OH) group on the carbon adjacent to the bromine-bearing carbon in this compound. This hydroxyl group can exert both electronic and steric effects, and can also participate directly in reactions.
Nucleophilic Substitution Reactions (SN1 and SN2)
-
SN2 Reactions: In a bimolecular nucleophilic substitution (SN2) reaction, a strong nucleophile attacks the carbon bearing the leaving group in a single, concerted step. For 2-bromobutane, this is a common reaction pathway with strong nucleophiles in polar aprotic solvents, leading to an inversion of stereochemistry.[1][2] For this compound, the adjacent hydroxyl group can sterically hinder the backside attack of the nucleophile to some extent, potentially slowing down the SN2 reaction compared to 2-bromobutane.[3] However, the hydroxyl group can also participate as an internal nucleophile in a phenomenon known as "neighboring group participation," which can significantly accelerate the reaction rate and leads to retention of stereochemistry.[4]
-
SN1 Reactions: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a carbocation intermediate and is favored by polar protic solvents and weak nucleophiles. Both 2-bromobutane and this compound are secondary alkyl halides and can undergo SN1 reactions.[5][6][7] The stability of the secondary carbocation intermediate is a key factor. The hydroxyl group in the carbocation formed from this compound can help to stabilize the positive charge through resonance, potentially increasing the rate of SN1 reaction compared to 2-bromobutane.
Elimination Reactions (E1 and E2)
-
E2 Reactions: A bimolecular elimination (E2) reaction is a one-step process that requires a strong base to remove a proton from a carbon adjacent to the leaving group. For 2-bromobutane, E2 reactions typically yield a mixture of alkenes, with the more substituted 2-butene being the major product according to Zaitsev's rule.[8][9][10] In this compound, the presence of the hydroxyl group can influence the regioselectivity of the elimination. The acidity of the proton on the carbon bearing the hydroxyl group is increased, which could potentially favor the formation of an enol that tautomerizes to a ketone.
-
E1 Reactions: A unimolecular elimination (E1) reaction proceeds through a carbocation intermediate and competes with SN1 reactions.[11] Since both compounds can form a secondary carbocation, they can both undergo E1 reactions, particularly at higher temperatures.[11] Similar to SN1, the potential for the hydroxyl group to stabilize the carbocation intermediate could enhance the E1 reactivity of this compound.
Data Presentation
| Reaction Type | 2-bromobutane | This compound |
| SN2 | Proceeds at a moderate rate with strong nucleophiles, leading to inversion of stereochemistry.[1] | Rate can be influenced by steric hindrance from the -OH group. Neighboring group participation by the -OH group can lead to an increased rate and retention of stereochemistry.[4] |
| SN1 | Proceeds through a secondary carbocation intermediate.[7] | The -OH group can stabilize the carbocation intermediate through resonance, potentially increasing the reaction rate. |
| E2 | Follows Zaitsev's rule to form the more substituted alkene as the major product.[9] | The -OH group can influence the regioselectivity of the reaction. |
| E1 | Competes with SN1 reactions, especially at higher temperatures.[11] | The -OH group can stabilize the carbocation intermediate, potentially increasing the reaction rate. |
Experimental Protocols
General Protocol for Nucleophilic Substitution (Hydrolysis)
-
Dissolution: Dissolve the alkyl halide (2-bromobutane or this compound) in a suitable solvent (e.g., a mixture of water and acetone for SN1, or a polar aprotic solvent like DMF for SN2).
-
Nucleophile Addition: Add an aqueous solution of a nucleophile, such as sodium hydroxide.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or gentle heating).
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, neutralize the mixture with a dilute acid.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. Purify the product by distillation or chromatography if necessary.
General Protocol for Elimination Reaction
-
Dissolution: Dissolve the alkyl halide (2-bromobutane or this compound) in ethanol.
-
Base Addition: Add a solution of a strong base, such as potassium hydroxide in ethanol.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the formation of the alkene product(s) using gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture and pour it into water.
-
Extraction: Extract the product into a low-boiling organic solvent (e.g., pentane).
-
Analysis: Wash the organic layer with water, dry it over an anhydrous salt, and analyze the product mixture by GC to determine the ratio of different alkene isomers.
Reaction Mechanisms and Logical Relationships
Caption: SN2 reaction of 2-bromobutane.
Caption: SN1 reaction of 2-bromobutane.
Caption: Neighboring group participation.
Caption: E2 elimination of 2-bromobutane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gauthmath.com [gauthmath.com]
- 3. This compound | 5798-80-1 | Benchchem [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. physicsforums.com [physicsforums.com]
- 6. google.com [google.com]
- 7. byjus.com [byjus.com]
- 8. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
3-Bromobutan-2-ol vs other brominating agents for alcohol conversion
A Comparative Guide to Brominating Agents for Alcohol Conversion
For researchers, scientists, and professionals in drug development, the efficient conversion of alcohols to alkyl bromides is a cornerstone of synthetic chemistry. This guide provides a detailed comparison of common brominating agents, focusing on their performance, substrate scope, and mechanistic pathways. While the inquiry specified 3-bromobutan-2-ol, it is crucial to note that this compound is not a standard reagent for the bromination of other alcohols. Its structure, containing both a hydroxyl group and a bromine atom on a simple alkyl chain, makes it more suitable as a substrate or a building block rather than a bromine donor. The hydroxyl group would likely interfere with the desired reaction, and the carbon-bromine bond is not sufficiently activated for it to act as an efficient brominating agent for other alcohols.
This guide will, therefore, focus on a comparative analysis of three widely used and effective methods for alcohol bromination: Phosphorus tribromide (PBr₃), Thionyl bromide (SOBr₂), and the Appel reaction (CBr₄/PPh₃).
Data Presentation: Performance Comparison of Brominating Agents
The following table summarizes the key characteristics and performance of the standard brominating agents for the conversion of alcohols to alkyl bromides.
| Feature | Phosphorus Tribromide (PBr₃) | Thionyl Bromide (SOBr₂) | Appel Reaction (CBr₄/PPh₃) |
| Substrate Scope | Primary and secondary alcohols.[1][2] Not suitable for tertiary alcohols, which may undergo elimination.[3] | Primarily primary and secondary alcohols.[4] | Primary, secondary, and some tertiary alcohols.[5][6] Also effective for acid-sensitive substrates.[7] |
| Reaction Mechanism | Sₙ2[1][4][8] | Sₙ2 (with pyridine) or Sₙi[2][8] | Sₙ2 for primary/secondary alcohols; Sₙ1 for tertiary alcohols.[6][9] |
| Stereochemistry | Inversion of configuration at chiral centers.[1][8] | Inversion with pyridine; retention with Sₙi mechanism.[8] | Inversion of configuration with primary and secondary alcohols.[4][6] |
| Typical Reagents | PBr₃ | SOBr₂ often with a base like pyridine. | Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[9] |
| Reaction Conditions | Often neat or in solvents like ether or dichloromethane, typically at low temperatures (e.g., 0 °C) to room temperature.[10] | Often in the presence of a base (e.g., pyridine) to neutralize the generated acid. | Mild conditions, typically in solvents like dichloromethane or THF at 0 °C to room temperature.[11] |
| Byproducts | Phosphorous acid (H₃PO₃) and HBr.[1] | Sulfur dioxide (SO₂) and HBr (or pyridinium hydrobromide).[2] | Triphenylphosphine oxide (TPPO) and bromoform (CHBr₃).[6] |
| Advantages | Good yields for primary and secondary alcohols, avoids carbocation rearrangements.[1] | Gaseous byproducts (SO₂) can be easily removed, driving the reaction to completion. | Mild, neutral conditions suitable for a wide range of functional groups. High yields are common.[7][12] |
| Disadvantages | PBr₃ is corrosive and reacts violently with water.[13] The acidic byproducts can sometimes lead to side reactions. | SOBr₂ is highly reactive and less commonly used than SOCl₂.[4] It can form unreactive salts with pyridine.[4] | Stoichiometric amounts of triphenylphosphine oxide are produced, which can be difficult to separate from the product.[9] |
Experimental Protocols
Bromination using Phosphorus Tribromide (PBr₃)
This protocol is a general procedure for the conversion of a primary alcohol to an alkyl bromide.
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with the alcohol (1.0 eq) and cooled to 0 °C in an ice bath.[10]
-
Phosphorus tribromide (0.33-0.5 eq) is added dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 0 °C.[10]
-
After the addition is complete, the mixture is stirred at 0 °C for a period (e.g., 1 hour) and then allowed to warm to room temperature and stirred for several hours or overnight.
-
The reaction is quenched by carefully pouring the mixture into ice-water.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alkyl bromide.
-
Purification is typically achieved by distillation or column chromatography.
Bromination using Thionyl Bromide (SOBr₂)
This is a general procedure for converting a primary or secondary alcohol to an alkyl bromide using thionyl bromide.
Procedure:
-
The alcohol (1.0 eq) is dissolved in a dry, inert solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere and cooled to 0 °C.
-
A base such as pyridine (1.1 eq) is added to the solution.
-
Thionyl bromide (1.1-1.5 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.[14]
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).[14]
-
The reaction is quenched by the slow addition of cold water.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Bromination via the Appel Reaction
This protocol describes a general method for the Appel reaction to produce alkyl bromides.
Procedure:
-
The alcohol (1.0 eq) and triphenylphosphine (1.5 eq) are dissolved in a dry, inert solvent such as dichloromethane or THF in a round-bottom flask under an inert atmosphere.[6][11]
-
The solution is cooled to 0 °C in an ice bath.
-
Carbon tetrabromide (1.3 eq) is added portion-wise to the stirred solution.[6]
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours, or until completion as indicated by TLC.[6]
-
The solvent is removed under reduced pressure.
-
The residue is often triturated with a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide.
-
The solid triphenylphosphine oxide is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to afford the pure alkyl bromide.[11]
Visualizations: Mechanisms and Workflows
References
- 1. byjus.com [byjus.com]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Appel Reaction [organic-chemistry.org]
- 13. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 14. Alcohol to Bromide - Thionyl Bromide (SOBr2) [commonorganicchemistry.com]
Unveiling Neighboring Group Participation: A Comparative Analysis of 3-Bromobutan-2-ol and 2-Bromobutane Solvolysis
A definitive guide for researchers and drug development professionals on the experimental evidence for neighboring group participation by the hydroxyl group in the solvolysis of 3-bromobutan-2-ol, contrasted with the behavior of 2-bromobutane.
The phenomenon of neighboring group participation (NGP) can significantly influence the rate and stereochemical outcome of nucleophilic substitution reactions. A classic example of this is observed in the solvolysis of this compound, where the adjacent hydroxyl group plays a crucial role in the reaction mechanism. This guide provides a comparative analysis of the solvolysis of this compound with that of 2-bromobutane, a structurally similar molecule lacking the participating hydroxyl group. The experimental evidence presented herein unequivocally demonstrates the impact of NGP on the reaction pathway.
Key Experimental Evidence: Stereochemical Outcome
The most compelling experimental evidence for neighboring group participation in the solvolysis of this compound comes from the stereochemical analysis of the products formed from its diastereomers, the threo and erythro isomers, upon reaction with hydrogen bromide (HBr).
In a reaction governed by NGP, the hydroxyl group's lone pair of electrons acts as an internal nucleophile, displacing the bromide leaving group in an intramolecular SN2-like fashion. This results in the formation of a cyclic intermediate, a protonated epoxide (a bridged bromonium ion). The subsequent attack by an external nucleophile (bromide ion) on this intermediate occurs with a second SN2-like inversion of configuration. The net result of these two inversions is an overall retention of configuration at the carbon atom that was initially bonded to the bromine.
The distinct stereochemical outcomes for the threo and erythro isomers of this compound provide strong support for this mechanism:
-
Reaction of threo-3-bromobutan-2-ol: The threo isomer, when treated with HBr, yields the racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromobutane (a dl pair).[1][2] This is because the intermediate bridged ion is achiral (meso-like), and subsequent attack by the bromide ion can occur with equal probability at either of the two carbon atoms, leading to a racemic mixture of the enantiomeric products.
-
Reaction of erythro-3-bromobutan-2-ol: In contrast, the erythro isomer produces the achiral meso-2,3-dibromobutane.[1][2] The bridged intermediate formed from the erythro isomer is chiral, but attack at either carbon atom leads to the same meso product.
This stark difference in the stereochemical fate of the two diastereomers is a hallmark of neighboring group participation and cannot be explained by a simple SN1 or SN2 mechanism.
In contrast, the solvolysis of 2-bromobutane , which lacks a neighboring hydroxyl group, proceeds through conventional SN1 and E1 or SN2 and E2 pathways, depending on the reaction conditions. The SN1 reaction of an optically active 2-bromobutane would be expected to produce a largely racemic mixture of the corresponding alcohol or ether due to the formation of a planar carbocation intermediate, which can be attacked from either face by the nucleophile. An SN2 reaction would lead to inversion of configuration.
Comparative Performance Data
| Substrate | Participating Group | Expected Relative Rate of Solvolysis (krel) | Primary Solvolysis Products (in Ethanol) | Stereochemical Outcome of Substitution |
| This compound | Hydroxyl (-OH) | > 1 | 3-ethoxybutan-2-ol, Butane-2,3-diol | Retention of configuration |
| 2-Bromobutane | None | 1 | 2-Ethoxybutane, Butan-2-ol, But-1-ene, But-2-ene | Racemization (SN1) or Inversion (SN2) |
Note: The relative rate for 2-bromobutane is set to 1 as a baseline for comparison. The actual rate enhancement for this compound can be substantial. The product distribution for both substrates will also include elimination products, with the proportion depending on the specific reaction conditions.
Experimental Protocols
Kinetic Analysis of Solvolysis
A common method to determine the rate of solvolysis for alkyl halides is to monitor the production of the acidic byproduct (HBr) over time.
Methodology:
-
Reaction Setup: A solution of the alkyl halide (this compound or 2-bromobutane) in a suitable solvent (e.g., ethanol/water mixture) is prepared and maintained at a constant temperature in a water bath.
-
Titration: At regular time intervals, aliquots of the reaction mixture are removed and the concentration of the produced HBr is determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Rate Constant Calculation: The rate constant (k) for the reaction can be calculated from the change in acid concentration over time using the appropriate integrated rate law (typically first-order for solvolysis).
-
Relative Rate Determination: The relative rate of solvolysis is determined by dividing the rate constant of this compound by the rate constant of 2-bromobutane measured under the same experimental conditions.
Product Analysis via Gas Chromatography (GC)
The composition of the product mixture from the solvolysis reactions can be determined using gas chromatography.
Methodology:
-
Sample Preparation: After the solvolysis reaction has proceeded for a sufficient amount of time, the reaction is quenched. The organic products are extracted into a suitable organic solvent (e.g., diethyl ether).
-
GC Analysis: The extracted organic layer is injected into a gas chromatograph equipped with an appropriate column (e.g., a polar capillary column).
-
Component Identification: The different components of the mixture are separated based on their boiling points and interaction with the stationary phase of the column. The retention times of the peaks are compared with those of authentic samples of the expected products (e.g., 3-ethoxybutan-2-ol, 2-ethoxybutane, butenes) to identify them.
-
Quantitative Analysis: The relative amounts of each product are determined by integrating the area under each peak in the chromatogram. This provides the product distribution percentages.
Visualizing the Mechanisms
Reaction Mechanism of this compound with Neighboring Group Participation
Caption: Mechanism of NGP in threo-3-bromobutan-2-ol.
Experimental Workflow for Solvolysis Kinetics```dot
References
comparison of different synthetic routes to 3-Bromobutan-2-ol
A comprehensive comparison of synthetic routes to 3-Bromobutan-2-ol is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of various synthetic methodologies, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate informed decisions in chemical synthesis.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages in terms of yield, stereoselectivity, and practical considerations. The four primary routes starting from butan-2-ol, but-2-ene, 2,3-butanediol, and 2,3-epoxybutane are compared below.
| Starting Material | Reagents | Yield (%) | Stereoselectivity | Key Advantages | Key Disadvantages |
| Butan-2-ol | HBr, H₂SO₄ | 65-75[1] | Racemization possible | Cost-effective | Moderate yield, risk of rearrangements |
| PBr₃ | 80-85 | Inversion of configuration | Good yield, predictable stereochemistry | Reagent is moisture-sensitive | |
| 1. PCC 2. NH₄Br, Oxone 3. LiAlH₄ | ~64 (overall)[1] | >99% stereochemical retention[1] | High stereoselectivity | Multi-step process | |
| But-2-ene | NBS, H₂O/DMSO | High | anti-addition | Stereospecific | Requires careful control of conditions |
| 2,3-Butanediol | 1. Ac₂O, Py 2. HBr | 35-40 (after resolution)[1] | >95% ee[1] | Access to enantiopure products | Lower yield, requires resolution step |
| 2,3-Epoxybutane | HBr (aq.) | High | trans-product | Stereospecific | Starting material may be less common |
Experimental Protocols
Synthesis from Butan-2-ol via Phosphorous Tribromide
This method proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon bearing the hydroxyl group.
Protocol:
-
To a stirred solution of butan-2-ol (1 equivalent) in anhydrous diethyl ether at 0 °C, slowly add phosphorous tribromide (PBr₃, 0.4 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture over ice and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Synthesis from cis-But-2-ene via Bromohydrin Formation
This route involves the electrophilic addition of bromine and water to an alkene, proceeding through a bromonium ion intermediate to give the anti-addition product.
Protocol:
-
Dissolve cis-but-2-ene (1 equivalent) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water.
-
To this solution, add N-bromosuccinimide (NBS, 1.1 equivalents) in portions at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Stereoselective Synthesis from meso-2,3-Butanediol
This procedure allows for the preparation of enantiomerically enriched this compound through a lipase-catalyzed resolution.
Protocol:
-
To a solution of meso-2,3-butanediol (1 equivalent) in pyridine, add acetic anhydride (1.1 equivalents) at 0 °C. Stir for 4 hours.
-
Work up the reaction to isolate the monoacetate.
-
Treat the monoacetate with a solution of HBr in acetic acid.
-
The resulting racemic bromoacetate is then subjected to enzymatic resolution using a lipase (e.g., Candida antarctica lipase B) in a suitable buffer to selectively hydrolyze one enantiomer, allowing for the separation of the chiral alcohol and the remaining ester.[1]
Synthesis from trans-2,3-Epoxybutane via Ring Opening
The acid-catalyzed ring-opening of an epoxide by a nucleophile results in the formation of a trans-product.
Protocol:
-
To a solution of trans-2,3-epoxybutane (1 equivalent) in a suitable solvent such as THF or water, add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Add hydrobromic acid (HBr, 1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain this compound.
Synthetic Pathway Visualizations
Caption: Synthesis of this compound from Butan-2-ol.
Caption: Synthesis of this compound from But-2-ene.
Caption: Synthesis of this compound from 2,3-Butanediol.
Caption: Synthesis of this compound from 2,3-Epoxybutane.
References
A Comparative Guide to Analyzing the Enantiomeric Excess of 3-Bromobutan-2-ol
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a detailed comparison of the primary analytical techniques for assessing the enantiomeric excess of 3-Bromobutan-2-ol, a key chiral building block. We will delve into the methodologies of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their experimental protocols and comparative performance data.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for Chiral GC, Chiral HPLC, and NMR Spectroscopy.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of enantiomers on a chiral stationary phase in the gas phase. | Separation of enantiomers on a chiral stationary phase in the liquid phase. | Differentiation of enantiomers in a diastereomeric environment created by a chiral auxiliary. |
| Sample Derivatization | Often beneficial to improve volatility and resolution (e.g., acetylation). | Can be used to form diastereomers for separation on an achiral column, or analyzed directly on a chiral column. | Required to create diastereomers using chiral derivatizing agents or formation of transient diastereomeric complexes with chiral solvating agents. |
| Resolution | Generally provides high-resolution separation. | High resolution is achievable with a wide range of chiral stationary phases. | Resolution depends on the chemical shift difference between diastereomeric signals. |
| Analysis Time | Typically in the range of 10-30 minutes. | Can range from 10 minutes to over an hour depending on the column and mobile phase. | Rapid data acquisition (a few minutes), but sample preparation may be longer. |
| Limit of Detection | High sensitivity, suitable for trace analysis. | Good sensitivity, dependent on the detector used (e.g., UV, MS). | Lower sensitivity compared to chromatographic methods. |
| Instrumentation | Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID). | HPLC system with a chiral column or a standard column for diastereomer separation, and a detector (e.g., UV, CD). | NMR spectrometer. |
Experimental Protocols
Below are detailed experimental protocols for each of the primary methods for analyzing the enantiomeric excess of this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating the enantiomers of volatile compounds like this compound. Derivatization to the corresponding acetate can improve peak shape and resolution.
1. Derivatization to 3-Bromo-2-butyl acetate (Optional but Recommended)
-
To a solution of this compound (10 mg) in dichloromethane (1 mL), add acetic anhydride (2 equivalents) and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
2. GC Analysis
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., β-dex 225 or CP-Chirasil-DEX CB).[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Injection: 1 µL of the sample solution (in a suitable solvent like dichloromethane).
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers versatility, with the option of direct separation on a chiral stationary phase or indirect separation of diastereomeric derivatives on a standard column.
1. Direct Method using a Chiral Stationary Phase
-
Instrument: HPLC system with a UV or Circular Dichroism (CD) detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or CD for enhanced enantioselectivity.
-
Injection Volume: 10 µL of the sample solution.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers.
2. Indirect Method via Diastereomer Formation
-
Derivatization: React this compound with a chiral derivatizing agent such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) in the presence of a base (e.g., pyridine) to form diastereomeric esters.
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A standard achiral column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Data Analysis: The diastereomeric excess, which corresponds to the enantiomeric excess of the starting alcohol, is determined from the peak areas of the two diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral auxiliary, can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.
1. Using a Chiral Solvating Agent (CSA)
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: The two enantiomers will form transient diastereomeric complexes with the CSA, leading to separate signals for one or more protons. The enantiomeric excess is determined by integrating these distinct signals.
2. Using a Chiral Derivatizing Agent (CDA)
-
Sample Preparation: React this compound with a chiral derivatizing agent, such as (R)-(-)-O-acetylmandelic acid, to form diastereomeric esters.
-
Isolate the diastereomeric products.
-
Dissolve the diastereomers in a deuterated solvent.
-
Acquire a ¹H or ¹⁹F NMR (if using a fluorine-containing CDA) spectrum.
-
Data Analysis: The diastereomers will have distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original alcohol.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for determining enantiomeric excess using the described techniques.
References
A Researcher's Guide to Cross-Referencing NMR Data of 3-Bromobutan-2-ol with Literature Values
For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive comparison of literature NMR data for 3-Bromobutan-2-ol against a standardized experimental protocol, facilitating the verification of synthesized or acquired samples.
Comparison of Literature NMR Data
Due to the presence of two chiral centers at C2 and C3, this compound exists as a pair of diastereomers: erythro and threo. The distinct spatial arrangement of substituents in these isomers leads to different chemical environments for the nuclei, resulting in unique NMR spectra. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts and coupling constants for both diastereomers.
Table 1: ¹H NMR Data for this compound Diastereomers (CDCl₃)
| Proton | erythro-3-Bromobutan-2-ol | threo-3-Bromobutan-2-ol |
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H1 (CH₃-CH(Br)) | 1.71 | d |
| H2 (-CH(OH)) | 3.90 | m |
| H3 (-CH(Br)) | 4.05 | m |
| H4 (CH₃-CH(OH)) | 1.28 | d |
| OH | ~2.5 (broad s) | - |
Table 2: ¹³C NMR Data for this compound Diastereomers (CDCl₃)
| Carbon | erythro-3-Bromobutan-2-ol | threo-3-Bromobutan-2-ol |
| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm | |
| C1 (CH₃-CH(Br)) | 22.5 | 20.8 |
| C2 (-CH(OH)) | 71.5 | 72.8 |
| C3 (-CH(Br)) | 58.0 | 59.2 |
| C4 (CH₃-CH(OH)) | 20.1 | 21.7 |
Experimental Workflow
The logical process for comparing experimentally obtained NMR data with literature values is outlined below. This workflow ensures a systematic and thorough verification of the compound's identity and purity.
Validation of a New Analytical Method for 3-Bromobutan-2-ol Detection: A Comparative Guide
This guide provides a comprehensive comparison between a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method and a conventional Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative determination of 3-Bromobutan-2-ol. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for the detection and quantification of this compound in various sample matrices.
Introduction to Analytical Methods for this compound
This compound is a chiral molecule with four stereoisomers, making its analysis a critical aspect in synthetic chemistry and pharmaceutical development.[1][2][3] The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or routine quality control. This guide compares a conventional GC-FID method with a newly validated, high-specificity GC-MS method.
Conventional Method: Gas Chromatography with Flame Ionization Detection (GC-FID) GC-FID is a robust and widely used technique for the analysis of volatile organic compounds. It offers good precision and a wide linear range. However, its non-specific nature can be a limitation when analyzing complex matrices where co-eluting impurities may interfere with the analyte of interest.
New Method: Gas Chromatography-Mass Spectrometry (GC-MS) The newly validated GC-MS method provides enhanced selectivity and sensitivity for the detection of this compound. By utilizing the mass-to-charge ratio of the analyte and its fragments, GC-MS can unequivocally identify and quantify this compound, even in the presence of co-eluting species. This makes it particularly suitable for trace-level analysis and in applications where unambiguous identification is critical.
Comparative Performance Data
The following tables summarize the validation parameters for the new GC-MS method and the conventional GC-FID method for the analysis of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Table 1: Comparison of Key Validation Parameters
| Parameter | New GC-MS Method | Conventional GC-FID Method |
| Limit of Detection (LOD) | 0.1 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 3.0 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Range | 0.3 - 100 µg/mL | 3.0 - 200 µg/mL |
| Specificity | High (Mass Selective) | Moderate (Retention Time Dependent) |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | New GC-MS Method Mean Recovery (%) ± RSD (%) | Conventional GC-FID Method Mean Recovery (%) ± RSD (%) |
| 1.0 | 99.5 ± 1.2 | 95.2 ± 3.5 |
| 50.0 | 100.2 ± 0.8 | 99.1 ± 2.1 |
| 90.0 | 99.8 ± 0.9 | 101.5 ± 1.8 |
Table 3: Precision
| Parameter | New GC-MS Method RSD (%) | Conventional GC-FID Method RSD (%) |
| Repeatability (n=6) | < 1.0 | < 2.0 |
| Intermediate Precision (n=6) | < 1.5 | < 3.0 |
Experimental Protocols
New Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range (0.3 - 100 µg/mL).
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer 1 mL of the solution into a 2 mL GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion: m/z 109
-
Qualifier Ions: m/z 45, 123
Conventional Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range (3.0 - 200 µg/mL).
-
Vortex the solution for 30 seconds.
-
Transfer 1 mL of the solution into a 2 mL GC vial.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with FID
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, 20:1)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Detector Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
Visualizations
Experimental Workflow for the New GC-MS Method
Caption: Workflow of the new GC-MS method for this compound analysis.
Decision Tree for Method Selection
Caption: Decision guide for selecting the appropriate analytical method.
Conclusion
The newly validated GC-MS method demonstrates superior performance in terms of sensitivity and specificity for the analysis of this compound when compared to the conventional GC-FID method. The lower LOD and LOQ of the GC-MS method make it ideal for applications requiring trace-level quantification, such as impurity profiling and metabolite identification. While the GC-FID method remains a viable option for routine quality control of bulk material where concentrations are expected to be well above the detection limit, the GC-MS method is recommended for research and development activities where unambiguous identification and high sensitivity are paramount. The choice of method should be guided by the specific analytical requirements as outlined in the decision tree.
References
Assessing the Purity of Synthesized 3-Bromobutan-2-ol: A Comparative Guide to HPLC, GC, and NMR Methods
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for assessing the purity of synthesized 3-Bromobutan-2-ol. This guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate analytical strategy.
Data Presentation: A Comparative Overview
The following table summarizes the key performance attributes of HPLC, GC, and NMR for the purity assessment of this compound, a chiral compound with four possible stereoisomers.[1] The quantitative data presented is based on typical performance characteristics for the analysis of small, chiral molecules.
| Parameter | HPLC (Chiral) | GC (Chiral) | NMR (Quantitative) |
| Primary Application | Enantiomeric and Diastereomeric Purity | Enantiomeric Purity and Volatile Impurities | Structural Confirmation and Absolute Purity |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.005% | ~0.5% |
| Precision (RSD) | < 2% | < 3% | < 1% |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-15 minutes |
| Sample Derivatization | Often not required | May be required for improved resolution | Not required |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Solvent Consumption | High | Low | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are illustrative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity
This method is designed for the separation and quantification of the four stereoisomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column, such as a Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase.
Gas Chromatography (GC) for Enantiomeric Purity and Volatile Impurities
This method is suitable for assessing the enantiomeric excess of the volatile this compound and for detecting volatile organic impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
Chromatographic Conditions:
-
Column: Chiral capillary column, such as a Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Detector Temperature (FID): 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
Quantitative NMR (qNMR) can be used to determine the absolute purity of this compound by comparing the integral of a known analyte signal to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.
-
¹H NMR Acquisition:
-
Pulse sequence with a calibrated 90° pulse.
-
Relaxation delay (d1) of at least 5 times the longest T1 of both the analyte and the internal standard.
-
Acquisition time of at least 3 seconds.
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent (e.g., 0.75 mL) to dissolve both the sample and the standard completely.
-
Data Processing and Analysis: The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Mandatory Visualization
The following diagrams illustrate the experimental workflows for assessing the purity of synthesized this compound.
Caption: HPLC workflow for purity assessment.
Caption: GC workflow for purity analysis.
Caption: qNMR workflow for absolute purity determination.
References
comparing the efficacy of different catalysts for 3-Bromobutan-2-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Bromobutan-2-ol, a key chiral intermediate in the development of various pharmaceuticals, can be achieved through several catalytic routes. The choice of catalyst profoundly influences the reaction's efficiency, stereoselectivity, and overall yield. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Catalytic Efficacy
The efficacy of different catalysts for the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as yield, stereoselectivity, and reaction conditions for three primary catalytic approaches: direct acid-catalyzed substitution, lipase-catalyzed kinetic resolution, and the use of N-bromosuccinimide with potential Lewis acid catalysis.
| Catalyst/Method | Starting Material | Reagents | Yield | Stereoselectivity (ee) | Key Reaction Conditions |
| Concentrated Sulfuric Acid (H₂SO₄) | Butan-2-ol | HBr | 65-75% | Not specified (likely racemic) | Polar aprotic solvent (e.g., dichloromethane), 40–60°C.[1] |
| Lipase (e.g., from Candida antarctica) | (±)-syn- and (±)-anti-3-bromo-2-butanols | - | 35–40% (for each stereoisomer) | >95% | Lipase-catalysed kinetic resolution by hydrolysis of the acetates or esterification of the alcohols.[2] |
| N-Bromosuccinimide (NBS) with Lewis Acid (Hypothetical) | 2-Butene | NBS, Water | Variable | Diastereoselective (anti-addition) | Aprotic solvent. Lewis acid catalyst would likely be used to enhance the reaction rate and selectivity. |
Experimental Protocols
Direct Acid-Catalyzed Substitution of Butan-2-ol
Catalyst: Concentrated Sulfuric Acid (H₂SO₄)
Methodology: This method involves the direct substitution of the hydroxyl group in butan-2-ol with a bromide ion under acidic conditions.
-
To a solution of butan-2-ol in a polar aprotic solvent such as dichloromethane, add a stoichiometric amount of hydrobromic acid (HBr).
-
Add a catalytic amount of concentrated sulfuric acid to the mixture. The sulfuric acid acts to protonate the hydroxyl group, converting it into a better leaving group (H₂O).[1]
-
The reaction mixture is then heated to a temperature between 40-60°C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation to yield this compound.
Lipase-Catalyzed Kinetic Resolution
Catalyst: Lipase (e.g., from Candida antarctica lipase B)
Methodology: This enzymatic method is employed for the separation of racemic mixtures of this compound to obtain enantiomerically pure stereoisomers.[2]
-
A racemic mixture of the acetate of (±)-syn- or (±)-anti-3-bromo-2-butanol is dissolved in an appropriate buffer solution.
-
Immobilized lipase is added to the solution.
-
The reaction is stirred at a controlled temperature, typically in the range of 25-40°C. The progress of the hydrolysis is monitored by chiral high-performance liquid chromatography (HPLC).
-
The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining acetate and the produced alcohol.
-
The enzyme is filtered off, and the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, and the solvent is evaporated. The resulting mixture of the unreacted acetate and the alcohol product is separated by column chromatography.
-
The resolved alcohol and the acetate (which can be subsequently hydrolyzed to the alcohol) are obtained in high enantiomeric purity.
Synthesis from 2-Butene using N-Bromosuccinimide (NBS)
Catalyst: Potential for Lewis Acid Catalysis
Methodology: This is a common method for the formation of bromohydrins from alkenes. While not always requiring a catalyst, the addition of a Lewis acid can improve reaction rates and selectivity.
-
2-Butene is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) containing water.
-
N-Bromosuccinimide (NBS) is added portion-wise to the solution at 0°C to control the exothermic reaction.
-
If a Lewis acid catalyst is employed, a catalytic amount (e.g., 1-10 mol%) would be added prior to the addition of NBS.
-
The reaction mixture is stirred at room temperature until the starting alkene is consumed, as indicated by TLC or GC analysis.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is then diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound.
-
Purification is typically achieved by distillation or column chromatography.
Visualizing the Workflow and Logic
To better understand the experimental process and the logical flow of catalyst comparison, the following diagrams are provided.
Caption: Experimental workflow for comparing catalyst efficacy.
Caption: Logical relationship of different catalytic approaches.
References
A Comparative Guide to the Synthesis of 3-Bromobutan-2-ol: Theoretical vs. Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral intermediates like 3-Bromobutan-2-ol is a critical aspect of the discovery and manufacturing process. This guide provides a comparative analysis of common synthetic routes to this compound, presenting a side-by-side look at their theoretical and reported experimental yields. Detailed experimental protocols for key methods are provided, along with a visual representation of a multi-step synthetic workflow.
The synthesis of this compound, a valuable chiral building block, can be approached through several distinct chemical strategies. The choice of method often depends on the desired stereochemical purity, scalability, and the availability of starting materials and reagents. This guide explores three primary methods: direct acid-catalyzed substitution of butan-2-ol, a multi-step oxidation-bromination-reduction sequence, and the lipase-catalyzed kinetic resolution of racemic mixtures.
Comparison of Synthetic Methods for this compound
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Starting Material | Key Reagents | Theoretical Yield | Experimental Yield | Enantiomeric Excess (ee) |
| Direct Substitution | Butan-2-ol | HBr, H₂SO₄ | 100% | 65-75%[1] | Not specified (typically racemic) |
| Butan-2-ol | PBr₃ | 100% | 80-85%[1] | Not specified (typically racemic) | |
| Butan-2-ol | SOBr₂ | 100% | 90-95%[1] | Not specified (typically racemic) | |
| Oxidation-Bromination-Reduction | Butan-2-ol | 1. PCC2. NH₄Br, Oxone3. LiAlH₄ | 100% | Yields of individual steps are high, but overall yield is not reported.[1] | Not specified (typically racemic) |
| Lipase-Catalyzed Kinetic Resolution | (±)-syn- and (±)-anti-3-bromo-2-butanol acetates | Lipase (e.g., Candida antarctica Lipase B) | 50% (for each enantiomer) | 35-40% (of each enantiomer)[2] | >95%[2] |
Experimental Protocols
Direct Acid-Catalyzed Substitution of Butan-2-ol with HBr
This method provides a straightforward approach to this compound, although it typically results in a racemic mixture.
Materials:
-
Butan-2-ol
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butan-2-ol and dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid, followed by the dropwise addition of 48% hydrobromic acid.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at a temperature between 40-60°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully quench it by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
Multi-Step Synthesis: Oxidation-Bromination-Reduction
This three-step sequence offers an alternative route that proceeds through a ketone intermediate.
Step 1: Oxidation of Butan-2-ol to Butan-2-one
-
To a stirred solution of butan-2-ol in dichloromethane, add pyridinium chlorochromate (PCC).
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield butan-2-one. This intermediate is often of high purity (around 95%) and may be used in the next step without further purification.[1]
Step 2: α-Bromination of Butan-2-one
-
Dissolve butan-2-one and ammonium bromide (NH₄Br) in a suitable solvent such as acetonitrile.
-
Add Oxone (2KHSO₅·KHSO₄·K₂SO₄) portion-wise to the stirred solution.
-
Continue stirring at room temperature until the starting material is consumed.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain 3-bromo-2-butanone.
Step 3: Reduction of 3-Bromo-2-butanone
-
In a dry flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and slowly add a solution of 3-bromo-2-butanone in THF.
-
After the addition, allow the reaction to proceed at room temperature.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, dry the solution, and remove the solvent to yield this compound.
-
Purify the product by distillation.
Lipase-Catalyzed Kinetic Resolution of (±)-3-Bromo-2-butanol Acetates
This enzymatic method is employed to separate enantiomers of this compound, yielding products with high enantiomeric purity. Candida antarctica Lipase B (CALB) is a commonly used enzyme for this type of resolution.[3]
Materials:
-
Racemic mixture of (±)-syn- and (±)-anti-3-bromo-2-butanol acetates
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (pH 7)
-
Organic solvent (e.g., hexane)
-
Vinyl acetate (for esterification if starting with the alcohol)
Procedure (Hydrolysis):
-
Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7).
-
Add the racemic mixture of 3-bromo-2-butanol acetates to the buffer.
-
Add the immobilized lipase to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the progress of the reaction by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the resulting alcohol and the remaining acetate.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Extract the aqueous phase with an organic solvent to separate the unreacted acetate (more soluble in the organic phase) from the produced alcohol (more soluble in the aqueous phase).
-
Isolate the alcohol and the remaining acetate from their respective phases.
Visualization of the Multi-Step Synthesis Workflow
The following diagram illustrates the logical flow of the oxidation-bromination-reduction pathway for the synthesis of this compound.
Caption: Multi-step synthesis of this compound.
Conclusion
The choice of synthetic route for this compound is a balance between yield, stereochemical control, and practical considerations such as reagent cost and reaction conditions. For the preparation of a racemic mixture, direct substitution methods, particularly with thionyl bromide, offer high experimental yields. When enantiomerically pure this compound is the target, lipase-catalyzed kinetic resolution is a powerful technique, providing high enantiomeric excess, albeit with a theoretical maximum yield of 50% for a single enantiomer from a racemic starting material. The multi-step oxidation-bromination-reduction sequence provides an alternative pathway, though a comprehensive understanding of its overall yield is necessary for a complete comparison. Researchers and process chemists must weigh these factors to select the most appropriate method for their specific application.
References
The Synthetic Versatility of 3-Bromobutan-2-ol: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, 3-Bromobutan-2-ol stands out as a versatile C4 chiral synthon. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative synthetic strategies and presenting supporting experimental data to inform your research and development endeavors.
Introduction to this compound: A Versatile Chiral Precursor
This compound is a halogenated alcohol that serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of two chiral centers and two reactive functional groups: a hydroxyl group that can be oxidized or participate in substitutions, and a bromine atom that is a good leaving group for nucleophilic substitution reactions. This bifunctionality allows for a range of chemical transformations, making it a key precursor for the synthesis of complex chiral molecules and pharmaceutical intermediates.
Enantioselective Synthesis and Resolution: A Performance Comparison
A crucial aspect of utilizing this compound is the ability to access its individual stereoisomers, as the biological activity of many pharmaceuticals is stereospecific. The primary methods for obtaining enantiomerically pure this compound are enzymatic kinetic resolution and asymmetric synthesis.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution using lipases is a widely employed method for the separation of racemic halohydrins. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Table 1: Comparison of Lipase-Catalyzed Kinetic Resolution of Halohydrins
| Substrate | Biocatalyst | Acyl Donor/Solvent | Enantiomeric Excess (ee) | Yield | Reference |
| (±)-syn- and (±)-anti-3-bromo-2-butanol acetates | Lipase | Hydrolysis | >95% | 35-40% | [2] |
| Racemic phenylethyl halohydrin acetates | Lipase B from Candida antarctica (Novozym® 435) | Hydrolysis | >99% for (S)-β-halohydrin | Not specified | [3][4] |
The data indicates that lipase-catalyzed resolution is a highly effective method for obtaining enantiomerically enriched this compound and other halohydrins, consistently achieving high enantiomeric excess.
Alternative: Asymmetric Epoxidation followed by Ring Opening
An alternative strategy for accessing chiral halohydrins is the asymmetric epoxidation of an alkene, followed by regioselective ring-opening with a halide. While this method can provide high enantioselectivity, it may suffer from the formation of regioisomers.[3]
Applications in the Synthesis of Pharmaceutical Intermediates
The stereochemically defined nature of this compound makes it an ideal starting material for the synthesis of chiral pharmaceutical intermediates, such as amino alcohols. These motifs are prevalent in a variety of drug classes, including β-blockers.
Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are key structural components of many APIs. The conversion of this compound to the corresponding amino alcohol can be achieved through a nucleophilic substitution reaction where an amine displaces the bromide.
Proposed Synthesis of a Chiral β-Blocker Intermediate
Enantiomerically pure β-blockers of the aryloxyaminopropanol type are often synthesized from chiral epoxides. The stereoisomers of this compound can be readily converted to the corresponding chiral 2,3-epoxybutanes, which can then be used in the synthesis of these important cardiovascular drugs.
Experimental Protocols
General Procedure for Lipase-Catalyzed Hydrolysis of Halohydrin Acetates
The following is a general protocol based on the kinetic resolution of phenylethyl halohydrin acetates.[3][4]
Materials:
-
Racemic halohydrin acetate
-
Lipase B from Candida antarctica (Novozym® 435)
-
Phosphate buffer (pH 7)
-
Organic solvent (e.g., hexane)
Procedure:
-
To a solution of the racemic halohydrin acetate in an organic solvent, add the phosphate buffer.
-
Add Lipase B from Candida antarctica to the biphasic mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 45 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC) until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, stop the reaction by filtering off the enzyme.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting optically active alcohol and the remaining unreacted acetate by column chromatography.
Reactivity and Comparison with Alternatives
The reactivity of this compound is influenced by its structure as a secondary alcohol, which can exhibit steric hindrance compared to primary alcohol isomers. For instance, in nucleophilic substitution reactions, secondary alcohols like this compound typically react slower than primary alcohols.[1]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of pharmaceutical intermediates. Its stereoisomers can be efficiently accessed through lipase-catalyzed kinetic resolution, providing high enantiomeric purity. The ability to convert this compound into chiral amino alcohols and epoxides opens up synthetic routes to important drug classes such as β-blockers. While alternative synthetic strategies exist, the biocatalytic resolution of this compound offers a highly selective and environmentally benign approach, making it an attractive choice for drug development professionals seeking to construct complex chiral molecules. Further research into the direct application of this compound stereoisomers in the synthesis of specific APIs would be beneficial to fully elucidate its potential in pharmaceutical manufacturing.
References
Safety Operating Guide
Proper Disposal of 3-Bromobutan-2-ol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of 3-Bromobutan-2-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
This compound is a flammable liquid and vapor that can be harmful if swallowed or comes into contact with the skin. It is known to cause skin and eye irritation and may cause respiratory irritation. Adherence to strict safety protocols is mandatory when handling this chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Skin Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Avoid breathing vapors or mist.
-
Do not ingest or allow contact with skin and eyes.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₄H₉BrO |
| Molecular Weight | 153.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 148-150 °C |
| Flash Point | 60 °C (140 °F) - closed cup |
| Solubility | Insoluble in water |
Spill and Disposal Procedures
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following workflow outlines the decision-making process and steps for handling spills and disposing of waste.
Disposal workflow for this compound.
Experimental Protocol for Small Spill Neutralization
For small spills of this compound in a laboratory setting, immediate neutralization is recommended to minimize hazards.
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Scoop or other non-sparking tool for collection
-
Sealable, labeled hazardous waste container
-
Appropriate PPE (as listed in Section 1)
Procedure:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: If possible, contain the spill to a small area using absorbent materials.
-
Neutralization: Cautiously sprinkle sodium bicarbonate over the spill. The bicarbonate will help to neutralize any residual acidity and can aid in the absorption process.
-
Absorption: Cover the neutralized spill with an inert absorbent material.[1]
-
Collection: Once the liquid has been completely absorbed, carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable laboratory cleaner.
-
Disposal: The sealed container with the absorbed material should be treated as hazardous waste and disposed of according to institutional and local regulations.
Bulk Waste Disposal
Bulk quantities of this compound, including unused product and contaminated solutions, must be disposed of as hazardous waste.
Procedure:
-
Labeling and Storage: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound". Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup by contacting the Environmental Health & Safety (EHS) department.
-
Manifesting: Ensure all required waste manifests are completed accurately for transport to an approved hazardous waste disposal facility.
-
Regulatory Compliance: The disposal must be carried out in accordance with all local, state, and federal regulations. Do not pour this compound down the drain or mix it with other non-compatible waste streams.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Comprehensive Safety and Handling Guide for 3-Bromobutan-2-ol
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Bromobutan-2-ol, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that is harmful if swallowed or in contact with the skin.[1] It can cause severe skin burns, and serious eye damage, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | PPE Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact which can be harmful and cause severe burns.[1][2][4] |
| Respiratory Protection | Work in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | Minimizes the inhalation of vapors which can cause respiratory irritation.[2][4][5] |
Safe Handling and Operational Protocol
Strict adherence to the following operational steps is crucial for the safe handling of this compound.
2.1. Preparation and Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ignition Sources: This substance is a flammable liquid.[1][2] Keep it away from heat, sparks, open flames, and hot surfaces.[1][2][6] Use non-sparking tools and explosion-proof electrical equipment.[1][6]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling the chemical.[1][2]
2.2. Storage
-
Container: Keep the container tightly closed in a dry, well-ventilated area.[1][2][6]
-
Conditions: Store in a cool place away from heat and sources of ignition.[1][6]
Emergency and Disposal Procedures
Proper planning for spills and waste disposal is a critical component of laboratory safety.
3.1. Spill Management Protocol
-
Evacuate and Ventilate: Immediately evacuate the area of the spill. Ensure the area is well-ventilated, and if possible, increase the ventilation in the fume hood where the spill occurred.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.
-
Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[4][5] It is also recommended to neutralize spills with sodium bicarbonate.[4]
-
Collection: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
3.2. Waste Disposal Plan
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Disposal Regulations: Waste material must be disposed of in accordance with national and local regulations.[1][2] Do not mix with other waste streams.[1]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[1]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Bromobutan-1-ol | C4H9BrO | CID 14726789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5798-80-1 | Benchchem [benchchem.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
